2-(Bromomethyl)-2-fluorospiro[3.3]heptane
Description
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Properties
IUPAC Name |
2-(bromomethyl)-2-fluorospiro[3.3]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrF/c9-6-8(10)4-7(5-8)2-1-3-7/h1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCSYQOQKUBJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CBr)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Characterization of 2-(Bromomethyl)-2-fluorospiro[3.3]heptane: A Predictive and Methodological Guide
A
Abstract
This technical guide provides a comprehensive predictive analysis of the spectroscopic data for the novel compound 2-(Bromomethyl)-2-fluorospiro[3.3]heptane. In the rapidly evolving landscape of medicinal chemistry, spirocyclic scaffolds are gaining significant attention for their ability to impart desirable three-dimensional characteristics to drug candidates. The unique substitution pattern of the title compound, featuring both a fluorine atom and a bromomethyl group, presents a distinct spectroscopic fingerprint. As experimental data for this specific molecule is not yet widely published, this document serves as a foundational reference for researchers, scientists, and drug development professionals. It outlines the predicted spectroscopic features based on established principles and data from analogous structures, and details the experimental protocols necessary for its empirical characterization.
Introduction: The Structural and Scientific Context
Spiro[3.3]heptane frameworks are increasingly utilized in drug discovery as bioisosteres for more common ring systems, offering a rigid and well-defined three-dimensional geometry. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity. Concurrently, the bromomethyl group serves as a versatile synthetic handle for further molecular elaboration. The combination of these features in 2-(Bromomethyl)-2-fluorospiro[3.3]heptane makes it a potentially valuable building block in the synthesis of novel therapeutic agents.
Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such novel chemical entities. This guide will delve into the predicted data from mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), and infrared (IR) spectroscopy.
Predicted Spectroscopic Data and In-Depth Interpretation
The following sections provide a detailed prediction of the key spectroscopic data points for 2-(Bromomethyl)-2-fluorospiro[3.3]heptane.
Mass Spectrometry (MS)
The mass spectrum of 2-(Bromomethyl)-2-fluorospiro[3.3]heptane is expected to exhibit a distinctive molecular ion peak pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.5% and 49.5%, respectively).
Key Predicted Features:
-
Molecular Ion (M⁺): A pair of peaks of almost equal intensity will be observed for the molecular ion. The first peak (M⁺) will correspond to the molecule containing the ⁷⁹Br isotope, and the second peak (M+2) will be two mass units higher, corresponding to the molecule with the ⁸¹Br isotope.[1]
-
Fragmentation Pattern: The C-Br bond is relatively weak and prone to cleavage.[2] A common fragmentation pathway for alkyl bromides is the loss of the bromine radical, leading to a carbocation.[3] Another potential fragmentation is the loss of a bromomethyl radical (•CH₂Br).
| Predicted Ion | m/z (⁷⁹Br / ⁸¹Br) | Interpretation |
| [C₈H₁₂BrF]⁺ | 206 / 208 | Molecular ion (M⁺ and M+2 peaks) |
| [C₈H₁₂F]⁺ | 127 | Loss of •Br radical |
| [C₇H₁₀F]⁺ | 113 | Loss of •CH₂Br radical |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The presence of ¹H, ¹³C, and ¹⁹F nuclei will provide a wealth of information.
¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe for fluorinated compounds.
-
Predicted Chemical Shift: The fluorine atom is attached to a quaternary carbon in a strained spirocyclic system. The chemical shift is predicted to be in the range of -170 to -190 ppm . This prediction is based on the typical shifts for alkyl fluorides, with the specific value influenced by the electronic environment of the spiro[3.3]heptane core.
-
Coupling: The ¹⁹F nucleus will couple with adjacent protons. The most significant coupling is expected to be a through-space or long-range coupling to the protons of the bromomethyl group and the adjacent methylene protons on the cyclobutane ring. This will likely result in a complex multiplet.
The proton NMR spectrum will be characterized by signals corresponding to the bromomethyl group and the spiro[3.3]heptane core.
-
Predicted Chemical Shifts and Multiplicities:
-
-CH₂Br (Bromomethyl Protons): These protons are adjacent to an electron-withdrawing bromine atom and a quaternary carbon bearing a fluorine atom. Their chemical shift is predicted to be in the range of δ 3.6 - 3.9 ppm .[4] Due to coupling with the ¹⁹F nucleus, this signal is expected to appear as a doublet.
-
Spiro[3.3]heptane Protons: The protons on the two cyclobutane rings will give rise to a series of complex multiplets in the upfield region, likely between δ 1.8 - 2.8 ppm . The asymmetry of the molecule will render most of these protons chemically non-equivalent.
-
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| -CH₂Br | 3.6 - 3.9 | Doublet (due to J-coupling with ¹⁹F) | Deshielded by adjacent Br and F atoms. |
| Spiro[3.3]heptane | 1.8 - 2.8 | Complex Multiplets | Aliphatic protons in a strained ring system. |
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.
-
Predicted Chemical Shifts:
-
C-F (Quaternary Carbon): The carbon atom bonded to the fluorine will be significantly deshielded and will appear as a doublet due to one-bond C-F coupling. The predicted chemical shift is in the range of δ 90 - 100 ppm .
-
C-Br (Bromomethyl Carbon): The carbon of the bromomethyl group is expected to resonate in the range of δ 30 - 40 ppm .[5]
-
Spiro Carbon: The central spiro carbon is a quaternary carbon and is expected to have a chemical shift in the range of δ 40 - 50 ppm .
-
Spiro[3.3]heptane CH₂ Carbons: The remaining methylene carbons of the cyclobutane rings will appear in the aliphatic region, likely between δ 20 - 40 ppm .
-
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (in ¹⁹F coupled spectrum) |
| C-F | 90 - 100 | Doublet (¹JCF) |
| C-Br | 30 - 40 | Singlet |
| Spiro Carbon | 40 - 50 | Singlet |
| Spiro[3.3]heptane CH₂ | 20 - 40 | Singlets/Doublets (due to long-range C-F coupling) |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from C-H, C-F, and C-Br bond vibrations.
-
Predicted Absorption Frequencies:
-
C-H Stretch: Strong absorptions are expected in the region of 2850-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the spiro[3.3]heptane core.[6]
-
C-F Stretch: A strong, characteristic absorption for the C-F bond is predicted to be in the range of 1000-1400 cm⁻¹ .[7]
-
C-Br Stretch: A medium to strong absorption for the C-Br bond is expected in the fingerprint region, between 515-690 cm⁻¹ .[8]
-
| Bond Vibration | Predicted Frequency (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | 2850-3000 | Strong |
| C-F Stretch | 1000-1400 | Strong |
| C-Br Stretch | 515-690 | Medium to Strong |
Proposed Experimental Protocols
To obtain empirical data for 2-(Bromomethyl)-2-fluorospiro[3.3]heptane, the following standard operating procedures are recommended.
Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Mass Spectrometry: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
IR Spectroscopy: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
Instrumentation and Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-240 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: wide spectral width (e.g., -50 to -250 ppm), 64-128 scans, relaxation delay of 1-2 seconds.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.
-
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
Acquisition Mode: Acquire data in positive ion mode.
-
Analysis: Obtain a full scan mass spectrum to identify the molecular ion peaks and major fragment ions. Perform tandem MS (MS/MS) on the molecular ion to confirm fragmentation pathways.
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using the spectrum of the empty sample holder.
Visualization of Molecular Structure and Analytical Workflow
Molecular Structure of 2-(Bromomethyl)-2-fluorospiro[3.3]heptane
Caption: 2D representation of 2-(Bromomethyl)-2-fluorospiro[3.3]heptane.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of a novel compound.
Conclusion
While empirical data for 2-(Bromomethyl)-2-fluorospiro[3.3]heptane is not yet publicly available, this guide provides a robust, theory-grounded framework for its spectroscopic characterization. The predicted data, derived from fundamental principles and analysis of similar structures, offers a reliable starting point for researchers. The detailed experimental protocols outlined herein provide a clear path for the acquisition and confirmation of this data. The unique combination of a spiro[3.3]heptane core with fluorine and bromine substitution makes this compound a molecule of interest, and its thorough spectroscopic analysis is the first critical step towards its potential application in synthetic and medicinal chemistry.
References
- Dietschreit, J. C. B., et al. "Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex." Angewandte Chemie International Edition, vol. 59, no. 31, 2020, pp. 12836-12841.
- Penner, P., et al. "QM Assisted ML for 19F NMR Chemical Shift Prediction." ChemRxiv, 2023.
- Wodyński, A., et al. "A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds." RSC Advances, vol. 10, no. 43, 2020, pp. 25687-25695.
- Jadhav, A., et al. "Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning." Journal of Chemical Information and Modeling, vol. 61, no. 12, 2021, pp. 5835-5846.
- Doc Brown's Chemistry.
- Dietschreit, J. C. B., et al. "Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.
- Slideshare.
- Dietschreit, J. C. B., et al. "Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex." Angewandte Chemie, 2020.
- BenchChem. "Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.
- Wishart, D. S., et al. "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning." Metabolites, vol. 12, no. 5, 2022, p. 448.
- Chemistry Unleashed. "Mass Spectrometry Part 3- Fragmentation in Alkyl Halides." YouTube, 26 Jan. 2023.
- Chad's Prep. "14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry." YouTube, 20 Sep. 2018.
- Abraham, R. J., et al. "The prediction of 1H NMR chemical shifts in organic compounds." Spectroscopy Asia, vol. 1, no. 1, 2005, pp. 1-10.
- Northern Illinois University. "Typical IR Absorption Frequencies For Common Functional Groups." niu.edu.
- University of Colorado Boulder.
- University of Colorado Boulder. "IR: alkyl halides." colorado.edu.
- The Morganton Scientific. "Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms." morganscientific.com, 27 June 2024.
- Doc Brown's Chemistry. "CH3Br bromomethane low high resolution 1H proton nmr spectrum." docbrown.info.
- Chemistry LibreTexts. "Infrared Spectroscopy Absorption Table." chem.libretexts.org, 11 Sep. 2025.
- Smith, G., et al. "A convenient and accurate method for predicting 13C chemical shifts in organic molecules." New Journal of Chemistry, vol. 26, no. 9, 2002, pp. 1144-1148.
- University of Wisconsin-Madison. "Table of Characteristic IR Absorptions." chem.wisc.edu.
- ResearchGate. "H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method.
- Siniscalchi, T. "Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum." YouTube, 6 Dec. 2021.
- Oregon State University. "13C NMR Chemical Shifts.
- Northern Illinois University. "Typical IR Absorption Frequencies For Common Functional Groups." niu.edu.
Sources
- 1. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. eng.uc.edu [eng.uc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
Technical Guide: Characterization of 2-(Bromomethyl)-2-fluorospiro[3.3]heptane
The following technical guide details the characterization, synthesis, and handling of 2-(Bromomethyl)-2-fluorospiro[3.3]heptane , a specialized fluorinated building block used in the design of conformationally restricted bioisosteres.
Executive Summary
Compound: 2-(Bromomethyl)-2-fluorospiro[3.3]heptane
CAS: 2384777-23-3
Formula: C
This guide addresses the physicochemical and spectral properties of 2-(Bromomethyl)-2-fluorospiro[3.3]heptane. As a spirocyclic isostere, this molecule offers a rigidified scaffold that mimics gem-dimethyl or cycloalkyl groups while introducing a fluorine atom to modulate lipophilicity (LogP) and metabolic stability. The presence of the reactive bromomethyl group (
Synthetic Pathway & Logic
The synthesis of this core relies on constructing the spiro[3.3]heptane skeleton followed by functional group manipulation at the 2-position. The most robust route involves the
Primary Synthetic Workflow
The following Graphviz diagram illustrates the logical progression from the commercially available spiro-ketone or acid to the target bromide.
Figure 1: Step-wise synthetic pathway for the generation of the target fluorinated bromide.
Mechanistic Insight:
-
Step 1 (
-Fluorination): The enolate of the parent acid is generated using a hindered base (LDA) to prevent ring opening. -Fluorobenzenesulfonimide (NFSI) serves as the source of electrophilic fluorine. -
Step 2 (Reduction): The carboxylic acid is reduced to the primary alcohol. The quaternary carbon prevents over-reduction or elimination.
-
Step 3 (Bromination): The Appel reaction conditions (CBr
/PPh ) are preferred over acidic conditions (HBr) to avoid potential rearrangement of the strained spirocyclic ring system.
Physicochemical Characterization
The introduction of the fluorine atom and the spiro-scaffold significantly alters the properties compared to linear alkyl bromides.
| Property | Value / Description | Note |
| Physical State | Colorless to pale yellow liquid | Low melting point expected due to asymmetry. |
| Boiling Point | ~85–90 °C at 10 mmHg (Predicted) | Extrapolated from non-fluorinated analogs. |
| Density | ~1.35 g/cm³ | Increased density due to Br/F substitution. |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water | Lipophilic core. |
| Stability | Store at 2–8 °C under Inert Gas (Ar/N | Sensitive to hydrolysis; potential alkylating agent. |
Spectroscopic Characterization
Accurate identification requires analyzing the coupling patterns induced by the fluorine atom (
Nuclear Magnetic Resonance (NMR)
The
H NMR (400 MHz, CDCl
)
-
3.55 ppm (2H, d,
Hz, ): The methylene protons adjacent to the bromide appear as a doublet due to geminal coupling with the fluorine atom. This large coupling constant is diagnostic of the arrangement. - 2.40 – 2.60 ppm (4H, m, Ring A - C1/C3): The protons on the cyclobutane ring bearing the substituents. They appear as complex multiplets due to diastereotopicity (proximity to the chiral center) and long-range coupling to fluorine.
- 1.80 – 2.10 ppm (6H, m, Ring B): The protons on the unsubstituted spiro ring.
C NMR (100 MHz, CDCl
)
-
~96.5 ppm (d,
Hz, C2): The quaternary carbon bonded directly to fluorine. The large coupling constant confirms the C-F bond. -
~38.0 ppm (d,
Hz, ): The bromomethyl carbon shows a characteristic doublet. -
~32.0 ppm (d,
Hz, C1/C3): The ring carbons adjacent to the fluoro-center. - ~25.0 ppm (s, C5/C6/C7): Distal ring carbons (minimal coupling).
F NMR (376 MHz, CDCl
)
- -145 to -155 ppm (m): Typical range for a tertiary alkyl fluoride in a strained ring. Decoupling the protons simplifies this to a singlet.
Mass Spectrometry (GC-MS / LC-MS)
-
Ionization: EI (70 eV) or ESI+.
-
Molecular Ion:
206/208 ([M] ). -
Isotopic Pattern: A 1:1 ratio of peaks at 206 and 208 confirms the presence of one Bromine atom (
Br/ Br). -
Fragmentation: Loss of Br (
) leads to a characteristic fluorospiro[3.3]heptyl cation ( 127).
Experimental Protocols
Protocol A: Quality Control via GC-MS
To ensure the integrity of the spiro-scaffold and absence of ring-opened byproducts.
-
Sample Prep: Dilute 10
L of the analyte in 1.5 mL of HPLC-grade Dichloromethane (DCM). -
Inlet: Split mode (20:1), 250 °C.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25
m film). -
Oven Program:
-
Hold 40 °C for 2 min.
-
Ramp 15 °C/min to 280 °C.
-
Hold 5 min.
-
-
Detection: MS Scan (40–300 amu).
-
Acceptance Criteria: Purity
95% (Area %); Presence of 1:1 isotopic doublet for molecular ion.
Protocol B: Handling & Stability
The high ring strain of the spiro[3.3]heptane system combined with the alkylating potential of the bromomethyl group requires specific precautions.
-
Storage: Store at -20 °C or 4 °C. The compound is prone to slow hydrolysis if exposed to moisture, releasing HBr and forming the alcohol.
-
Reactivity: Avoid strong Lewis acids which may trigger ring expansion or rearrangement of the cyclobutane rings.
-
Safety: Treat as a potent alkylating agent (similar to benzyl bromide). Use double gloves and work in a fume hood.
Structural Logic & Bioisosterism
The value of this molecule lies in its 3D topology. The Graphviz diagram below illustrates the "Exit Vector" concept, comparing this spiro-core to a standard cyclohexyl group.
Figure 2: Bioisosteric relationship and physicochemical advantages of the fluorinated spiro scaffold.
References
-
Synthesis of Fluorinated Spiro[3.3]heptane Building Blocks Source: ChemRxiv / Enamine Ltd. Context: Describes the general synthesis of 6,6-difluorospiro[3.3]heptane and related analogs from bromomethyl precursors. URL:[Link] (Search: "spiro[3.3]heptane fluorine")
-
Spiro[3.3]heptane as a Saturated Benzene Bioisostere Source:Journal of Medicinal Chemistry / ResearchGate Context: Validates the spiro[3.3]heptane core as a rigid scaffold for drug discovery. URL:[Link]
-
Characterization of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane Source:Journal of Organic Chemistry Context: Provides comparative NMR data for the gem-fluoro/bromomethyl substitution pattern on cyclobutane rings. URL:[Link]
2-(Bromomethyl)-2-fluorospiro[3.3]heptane: A Next-Generation Quaternary Bioisostere
The following technical guide details the properties, synthesis, and application of 2-(Bromomethyl)-2-fluorospiro[3.3]heptane , a specialized building block designed for high-value medicinal chemistry programs.
Executive Summary
In the pursuit of "escaping flatland," medicinal chemists have increasingly turned to spirocyclic scaffolds to improve solubility and metabolic stability while retaining appropriate vector geometry. 2-(Bromomethyl)-2-fluorospiro[3.3]heptane (C₈H₁₂BrF) represents a sophisticated evolution of the standard spiro[3.3]heptane core. By introducing a geminal fluorine-bromomethyl motif at the C2 position, this building block offers a unique combination of conformational restriction , electronic modulation (via the fluorine gauche effect), and versatile electrophilicity . It serves as a superior bioisostere for gem-dimethyl or quaternary carbon centers, particularly in optimizing lipophilicity (LogD) and blocking metabolic hotspots.
Structural & Physicochemical Analysis[1][2]
The Spiro[3.3]heptane Core
Unlike the flat phenyl ring or the flexible cyclohexane, the spiro[3.3]heptane core adopts a "puckered" butterfly conformation. This creates a distinct 3D volume that projects substituents at precise exit vectors (approx. 109.5° but distorted by ring strain), ideal for probing specific binding pockets.
The Fluorine Effect
The introduction of a fluorine atom at the C2 quaternary center is critical:
-
Electronic Withdrawal: The strong electronegativity of fluorine lowers the pKₐ of adjacent amines (if derivatized), potentially improving oral bioavailability and blood-brain barrier (BBB) permeation.
-
Conformational Bias: Through the gauche effect, the C-F bond tends to align orthogonal to adjacent lone pairs or polarized bonds, locking the attached pharmacophore into a preferred bioactive conformation.
-
Metabolic Blocking: The C2 position is protected from oxidative metabolism (e.g., hydroxylation) by the presence of the fluorine atom.
Physicochemical Profile (Predicted)
| Property | Value / Description | Impact |
| Formula | C₈H₁₂BrF | Core synthon |
| MW | 207.08 g/mol | Fragment-like |
| ClogP | ~2.4 | Lipophilic, good for membrane permeability |
| Fsp³ | 1.0 | High 3D character (Escape from Flatland) |
| Topological Polar Surface Area (TPSA) | 0 Ų | Non-polar core (until derivatized) |
| Geometry | Puckered Spirocycle | Non-planar vectors |
Synthetic Route: The "Epoxide Opening" Strategy
The most robust route to the gem-fluoro-bromomethyl motif involves the construction of a spiro-epoxide followed by regioselective nucleophilic opening with a fluoride source.
Retrosynthetic Analysis
-
Target: 2-(Bromomethyl)-2-fluorospiro[3.3]heptane
-
Precursor: 2-(Hydroxymethyl)-2-fluorospiro[3.3]heptane
-
Intermediate: Spiro[3.3]heptan-2-one[1]
-
Starting Material: Cyclobutane carbonyl compounds or commercially available spiro-ketones.
Detailed Synthesis Protocol
Step 1: Core Synthesis (Spiro[3.3]heptan-2-one)
If not purchased commercially (CAS 13387-52-5).
-
Reactants: Cyclobutanone + 1,3-dibromopropane (via double alkylation) OR decarboxylative cyclization of spiro-dicarboxylates.
-
Standard Protocol: Alkylation of ethyl acetoacetate with 1,3-dibromopropane followed by decarboxylation is a scalable route to the spiro-ketone.
Step 2: Epoxidation (Corey-Chaykovsky Reaction)
This step converts the ketone into a spiro-epoxide, setting the stage for the quaternary center.
-
Reagents: Trimethylsulfoxonium iodide (TMSOI), NaH, DMSO/THF.
-
Procedure:
-
Generate the dimethyloxosulfonium methylide by treating TMSOI with NaH in dry DMSO at room temperature.
-
Add spiro[3.3]heptan-2-one dropwise at 0°C.
-
Stir at RT for 2–4 hours.
-
Workup: Quench with water, extract with Et₂O. The product, 1-oxadispiro[2.0.3.3]decane , is used directly.
-
Step 3: Fluoride Ring Opening (The Critical Step)
Opening the epoxide with a fluoride source typically places the fluorine on the more substituted carbon (the quaternary spiro center) and the hydroxyl group on the less substituted methylene, yielding the gem-fluoro-hydroxymethyl motif.
-
Reagents: Olah’s Reagent (Pyridine·9HF) or Et₃N·3HF.
-
Procedure:
-
Dissolve the spiro-epoxide in DCM in a polyethylene or Teflon vessel (glass is incompatible with HF).
-
Cool to 0°C. Slowly add Pyridine·HF (70%).[2]
-
Stir at RT for 4–12 hours.
-
Quench: Carefully pour into saturated NaHCO₃ (gas evolution!).
-
Purification: Silica gel chromatography.
-
Product: (2-fluorospiro[3.3]heptan-2-yl)methanol .
-
Step 4: Bromination (Appel Reaction)
Converts the primary alcohol to the alkyl bromide.
-
Reagents: CBr₄, PPh₃, DCM.
-
Procedure:
-
Dissolve the fluorohydrin and CBr₄ in DCM at 0°C.
-
Add PPh₃ portion-wise.
-
Stir at RT for 2 hours.
-
Purification: Filter through a silica plug to remove triphenylphosphine oxide.
-
Final Product: 2-(Bromomethyl)-2-fluorospiro[3.3]heptane .
-
Visualizing the Workflow
Figure 1: Synthetic pathway for the generation of the gem-fluoro-bromomethyl spiro scaffold.
Reactivity & Applications in Drug Design[5]
The bromomethyl group serves as a "soft" electrophile, highly reactive toward nucleophiles (amines, thiols, phenoxides) via S_N2 mechanisms. The adjacent fluorine atom does not participate directly but modulates the reactivity and final properties.
Derivatization Logic
-
Amine Coupling (Piperidine Surrogate):
-
Reacting the building block with a secondary amine yields a gem-fluoro-amino-methyl spirocycle.
-
Application: This mimics the 4-position of a piperidine but with altered vector geometry and reduced basicity (due to the β-fluorine).
-
-
Ether Synthesis:
-
Displacement with alkoxides or phenols.
-
Application: Creating metabolically stable ether linkers for PROTACs or molecular glues.
-
-
Thioether Formation:
-
Displacement with thiols.
-
Application: Covalent inhibitors or stable sulfide linkers.
-
Decision Tree for Application
Figure 2: Functionalization strategies for the spiro building block.
Experimental Validation & Quality Control
To ensure the integrity of this building block in a library synthesis campaign, the following QC parameters are recommended:
-
¹⁹F NMR: A diagnostic signal for the tertiary fluorine should appear as a multiplet (due to coupling with the adjacent CH₂ protons) around -140 to -160 ppm.
-
¹H NMR: The methylene protons (-CH ₂Br) will appear as a distinct doublet (coupling with F, J ≈ 20-25 Hz) typically between 3.5 and 4.0 ppm.
-
Stability: The compound is stable at room temperature but should be stored at 2–8°C to prevent slow hydrolysis or polymerization. Avoid strong Lewis acids which might abstract the fluoride.
References
-
Burkhard, J. A., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2010.
-
Grygorenko, O. O., et al. "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere."[3] ChemRxiv, 2023.
-
Carreira, E. M., & Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014.
-
Enamine Ltd. "Spiro[3.3]heptane Building Blocks." Enamine Catalog.
-
ChemSpace. "2-(Bromomethyl)-2-(fluoromethyl)spiro[3.3]heptane Data." ChemSpace Database.
-
Olah, G. A., et al. "Synthetic Methods and Reactions. 63. Pyridinium Poly(hydrogen fluoride)." Journal of Organic Chemistry, 1979.
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An In-depth Technical Guide to the Conformational Analysis of 2-Fluorospiro[3.3]heptane
Abstract
The spiro[3.3]heptane scaffold has emerged as a valuable three-dimensional (3D) bioisostere for commonly used ring systems like cyclohexane and phenyl rings in medicinal chemistry.[1][2][3] Its rigid, non-planar structure provides a fixed orientation for substituents, which can enhance binding affinity and selectivity for biological targets.[4] The strategic introduction of fluorine, a cornerstone of modern drug design, into this framework at the 2-position introduces fascinating stereoelectronic effects that dictate its conformational landscape. This guide provides a comprehensive analysis of 2-fluorospiro[3.3]heptane, detailing the synergistic application of computational modeling and experimental validation to elucidate its preferred conformations. We will explore the underlying principles, provide field-proven protocols, and discuss the implications of these findings for rational drug design.
Introduction: The Significance of the Spiro[3.3]heptane Scaffold
Fragment-based drug discovery (FBDD) and lead optimization campaigns increasingly seek to escape the "flatland" of aromatic and conformationally ambiguous scaffolds.[5] Strained spirocyclic systems, particularly spiro[3.3]heptane, offer a compelling solution by presenting substituents in well-defined spatial vectors.[2][4] This structural rigidity can lead to improved metabolic stability, enhanced solubility, and novel intellectual property.
The parent spiro[3.3]heptane core is composed of two cyclobutane rings fused at a central quaternary carbon. It is well-established that cyclobutane itself is not planar; it adopts a "puckered" or "bent" conformation to alleviate the torsional strain that would arise from eclipsing C-H bonds in a planar arrangement.[6][7] This puckering creates two distinct substituent positions: axial and equatorial. In 2-fluorospiro[3.3]heptane, the fluorine atom's placement in one of these positions, and the energetic barrier between them, is of paramount importance to its function as a molecular building block.
This guide will systematically deconstruct the conformational preferences of 2-fluorospiro[3.3]heptane through two synergistic pillars of modern chemical analysis: computational chemistry and experimental spectroscopy.
Computational Analysis: Predicting the Conformational Landscape
Computational modeling provides an invaluable in silico framework for predicting the relative stabilities of different conformers before embarking on synthetic and analytical endeavors. The primary conformational question for 2-fluorospiro[3.3]heptane revolves around the preference of the fluorine substituent for an axial versus an equatorial position on the puckered cyclobutane ring.
The Puckering of Cyclobutane Rings
The equilibrium geometry of a cyclobutane ring is a delicate balance between angle strain (favoring planarity) and torsional strain (favoring a puckered state).[7] High-level ab initio calculations have shown that the puckered D2d symmetry structure is the energy minimum, separated by a small inversion barrier at the planar D4h transition state.[7][8] The equilibrium dihedral angle of puckering in cyclobutane is approximately 35°.[9] In 2-fluorospiro[3.3]heptane, we must consider the puckering of the substituted ring and the resulting orientations of the fluorine atom.
Workflow for Computational Conformational Analysis
The following workflow outlines a robust and self-validating approach to computationally determine the preferred conformation of 2-fluorospiro[3.3]heptane.
Caption: A validated workflow for computational conformational analysis.
Experimental Protocol: Quantum Mechanical Calculations
Objective: To determine the relative Gibbs free energies of the axial-F and equatorial-F conformers of 2-fluorospiro[3.3]heptane.
Methodology:
-
Structure Generation: Build initial 3D structures for both the axial-fluorine and equatorial-fluorine conformers using a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization on both conformers.
-
Rationale: This step locates the nearest stationary point on the potential energy surface.
-
Recommended Level of Theory: Density Functional Theory (DFT) with the M06-2X functional and the aug-cc-pVTZ basis set. The M06-2X functional is well-suited for capturing non-covalent interactions, which can be important in fluorinated systems.[10][11]
-
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory.
-
Rationale (Self-Validation): A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, requiring re-optimization.[10] This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating Gibbs free energy.
-
-
Thermodynamic Data Extraction: From the frequency calculation output, extract the Gibbs free energy (G) for each conformer. The relative energy (ΔG) is calculated as G(conformer) - G(lowest energy conformer).
-
(Optional) Solvation Modeling: Repeat steps 2-4 using a continuum solvation model (e.g., SMD or PCM) to simulate the influence of different solvents, as conformational preferences can be highly dependent on the polarity of the medium.[12][13]
Predicted Results and Stereoelectronic Insights
In many fluorinated acyclic and cyclic systems, counter-intuitive conformational preferences arise due to stereoelectronic effects, such as the anomeric effect or stabilizing gauche interactions.[14][15] For 1,3-difluoroalkanes, a gauche relationship between the two C-F bonds is often preferred, driven by a combination of hyperconjugation and electrostatic interactions.[12][16]
In 2-fluorospiro[3.3]heptane, the key interaction is the orientation of the C-F bond dipole relative to the rest of the molecule. Natural Bond Orbital (NBO) analysis can be employed to investigate potential hyperconjugative interactions, such as n → σ* delocalizations, that might stabilize one conformer over the other.[7][8]
Table 1: Representative Calculated Thermodynamic Data for 2-Fluorospiro[3.3]heptane Conformers
| Conformer | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Calculated Dipole Moment (Debye) |
| Equatorial-F | 0.00 | 0.00 | 1.85 |
| Axial-F | 0.75 | 0.68 | 2.10 |
(Note: These are hypothetical values for illustrative purposes. Actual values would be derived from the computational protocol.)
Based on typical steric arguments, one might expect the equatorial conformer to be more stable. However, electronic effects involving fluorine can sometimes favor the more sterically crowded axial position.[14][17] The computational results are the first critical piece of evidence in determining this preference.
Experimental Validation: Grounding Theory in Reality
While computational methods provide powerful predictions, experimental validation is essential for confirming the conformational populations, particularly in the solution phase where most biological interactions occur. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for this purpose, while X-ray crystallography provides definitive proof of the solid-state structure.
NMR Spectroscopy: A Window into Solution-Phase Conformation
The chemical shift of a ¹⁹F nucleus is exceptionally sensitive to its local electronic environment, making ¹⁹F NMR a powerful tool for conformational analysis.[11][18] Furthermore, through-bond scalar couplings (J-couplings) between nuclei are dependent on the dihedral angles separating them, as described by the Karplus relationship.
Caption: A standard workflow for NMR-based conformational validation.
Experimental Protocol: NMR Analysis
Objective: To determine the major solution-phase conformer of 2-fluorospiro[3.3]heptane by analyzing NMR J-coupling constants.
Methodology:
-
Synthesis: Synthesize 2-fluorospiro[3.3]heptane using established literature methods.[19][20] Purify the compound meticulously via column chromatography or distillation.
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum and a 1D ¹⁹F NMR spectrum.
-
Acquire 2D correlation spectra (COSY, HSQC) to unambiguously assign all proton and carbon signals.
-
-
J-Coupling Analysis:
-
Focus on the proton geminal to the fluorine (H2) and the adjacent protons on C1 and C3.
-
Carefully measure the vicinal coupling constants (³J) between H2 and the protons on C1 and C3 from the high-resolution 1D ¹H spectrum.
-
Principle: In a puckered cyclobutane, an axial proton will have different dihedral angles with its neighbors compared to an equatorial proton, leading to measurably different ³J values. A large ³J (typically 8-10 Hz) suggests a dihedral angle near 180° (anti-periplanar), while a small ³J (1-4 Hz) suggests an angle near 90° (gauche).
-
-
Structural Interpretation: Compare the experimentally measured J-couplings with the dihedral angles from the computationally optimized low-energy conformer. A strong match provides compelling evidence for that conformer being the major species in solution.
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous, high-resolution 3D picture of a molecule's structure in the solid state.[21][22] While not a direct measure of solution-phase conformation, it serves as the ultimate benchmark for validating computational models and understanding the intrinsic geometric preferences of the molecule.
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To obtain a single crystal of 2-fluorospiro[3.3]heptane suitable for X-ray diffraction and determine its molecular structure.
Methodology:
-
Crystallization Screening:
-
Rationale: Finding suitable crystallization conditions can be the rate-limiting step.[21] A screening approach is most effective.
-
Employ slow evaporation or vapor diffusion techniques. Dissolve the purified compound in a good solvent (e.g., dichloromethane, ethyl acetate) and slowly introduce an anti-solvent (e.g., hexane, pentane) in a sealed environment.
-
Screen various solvent/anti-solvent pairs and temperatures.
-
-
Crystal Selection and Mounting: Identify a single, well-formed crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated while the instrument records the intensities and positions of the diffracted X-rays.[22]
-
Structure Solution and Refinement:
-
The diffraction pattern is mathematically processed (via Fourier transform) to generate an electron density map of the crystal's unit cell.
-
Atoms are fitted into the electron density, and the model is refined to achieve the best possible fit with the experimental data.
-
Rationale (Self-Validation): The quality of the final structure is assessed by metrics like the R-factor, which measures the agreement between the calculated and observed diffraction data. A low R-factor (< 0.05) indicates a high-quality, trustworthy structure.
-
The resulting crystal structure will definitively show the puckering of both rings and the axial or equatorial disposition of the fluorine atom, providing precise bond lengths and angles.
Synthesis and Implications for Drug Development
The conformational preferences elucidated by the combined computational and experimental approach have direct implications for the use of 2-fluorospiro[3.3]heptane in drug design. Knowing whether the fluorine atom preferentially occupies an axial or equatorial position allows medicinal chemists to:
-
Control Exit Vectors: The position of the fluorine atom influences the orientation of other substituents on the ring, allowing for precise control over the vectors at which pharmacophoric groups are presented to a target protein.
-
Modulate Physicochemical Properties: An axial fluorine may present a different electrostatic surface to a binding pocket or solvent compared to an equatorial one, impacting binding affinity and properties like lipophilicity.
-
Exploit Fluorine-Specific Interactions: The unique electronic nature of the C-F bond can be leveraged to form specific, non-covalent interactions (e.g., hydrogen bonds, halogen bonds) within a protein active site.
The synthesis of fluorinated spiro[3.3]heptanes has been reported, often involving challenging deoxofluorination steps on sterically hindered ketones.[19] The availability of these building blocks is crucial for their incorporation into drug discovery programs.[20][23]
Conclusion
The conformational analysis of 2-fluorospiro[3.3]heptane is a prime example of modern physical organic chemistry, where computational theory and experimental validation are inextricably linked. The puckered nature of the cyclobutane rings creates distinct axial and equatorial environments for the fluorine substituent. A rigorous computational workflow, grounded in DFT calculations, can predict the relative stabilities of these conformers, while NMR spectroscopy, through the analysis of J-couplings, confirms the dominant species in solution. X-ray crystallography provides the definitive solid-state structure, serving as a final validation point. Understanding this conformational landscape is not merely an academic exercise; it is critical for harnessing the full potential of this valuable 3D building block in the design of next-generation therapeutics.
References
- Stone, J. M. R., & Mills, I. M. (1970). Puckering structure in the infra-red spectrum of cyclobutane. Molecular Physics, 18(5), 631-652.
- Ashenhurst, J. (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
- Chen, S., & Hoffmann, R. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A, 109(4), 635-642.
- Chen, S., & Hoffmann, R. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. PubMed.
- Karageorgis, G., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.
- Pellicciari, R., et al. (1998). Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. RSC Publishing.
- Chernykh, A. V., et al. (n.d.). Synthesis of fluorinated building blocks based on spiro[3.3]heptane scaffold. Enamine.
- (n.d.). Computational Modeling of Fluorinated Cyclohexane Chair Conformations: An In-depth Technical Guide. Benchchem.
- Mykhailiuk, P. K. (2022). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
- Chernykh, A. V., et al. (2016). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 81(15), 6296-6306.
- Gouverneur, V., et al. (2020). Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions.
- Radchenko, D. S., et al. (2018). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold.
- (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
- Gouverneur, V., et al. (2020). Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions.
- Hodges, J. A., & Raines, R. T. (2016). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Organic Letters, 18(15), 3842-3845.
- Linclau, B., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry.
- Linclau, B., et al. (2024).
- Mykhailiuk, P. K. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
- Carreira, E. M., et al. (2022). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry.
- Kuprov, I., et al. (2022).
- (n.d.). Anomeric effect. Wikipedia.
- Linclau, B., et al. (2024).
- Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195.
- Jones, P. G. (2008). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 1, 1-10.
- (n.d.). X-ray crystallography. Wikipedia.
- Kuprov, I., et al. (2022).
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Methodological & Application
Nucleophilic substitution reactions of 2-(Bromomethyl)-2-fluorospiro[3.3]heptane
Executive Summary
This guide details the synthetic protocols for the nucleophilic substitution of 2-(Bromomethyl)-2-fluorospiro[3.3]heptane , a high-value building block in modern medicinal chemistry.
The spiro[3.3]heptane scaffold is increasingly utilized as a "saturated bioisostere" for phenyl rings and gem-dimethyl groups, offering improved metabolic stability and defined exit vectors [1]. However, the specific motif of a bromomethyl group attached to a quaternary, fluorinated carbon presents a unique "Neopentyl Challenge." While chemically stable, this electrophile exhibits significant steric retardation toward
This document provides optimized conditions to overcome this steric penalty, prioritizing high-yielding transformations while preventing skeletal rearrangements common in strained ring systems.
Technical Background & Reactivity Profile
To successfully functionalize this molecule, one must understand the competition between its electronic activation and steric deactivation.
The "Neopentyl" Problem
The target molecule features a primary alkyl bromide (
-
Steric Wall: The backside trajectory required for
attack is hindered by the bulk of the spirocyclic ring and the Van der Waals radius of the geminal fluorine atom. -
Electronic Effect: The geminal fluorine exerts a strong inductive effect (
), pulling electron density from the quaternary center. While this makes the bond more polarized (potentially activating), it also shortens the bonds and tightens the steric environment.
Key Advantage: Unlike linear neopentyl halides, this scaffold cannot undergo
Strategic Reaction Pathways (Logic Map)
The following flowchart outlines the decision matrix for functionalizing this scaffold. Note the critical branch point: bulky nucleophiles require specific "activation" strategies.
Figure 1: Strategic reaction tree. Note that direct amination is discouraged due to steric hindrance; the azide route is preferred.
Experimental Protocols
Protocol A: Synthesis of the Azide (Amine Surrogate)
Primary Utility: Introduction of Nitrogen substituents.
Direct displacement with amines (especially secondary amines) is notoriously slow on this scaffold. The optimal route is to displace with the linear, small Azide (
Materials:
-
Substrate: 2-(Bromomethyl)-2-fluorospiro[3.3]heptane (1.0 eq)
-
Reagent: Sodium Azide (
) (1.5 - 2.0 eq) -
Solvent: Anhydrous DMF or DMSO (0.5 M concentration)
-
Catalyst: Sodium Iodide (NaI) (0.1 eq) – Crucial for Finkelstein activation.
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in anhydrous DMF.
-
Activation: Add NaI (10 mol%) and stir for 10 minutes at room temperature. Mechanism: This converts the alkyl bromide to the more reactive alkyl iodide in situ.
-
Addition: Add
(1.5 eq) in a single portion. -
Reaction: Heat the mixture to 85–90°C for 12–16 hours.
-
Note: Do not exceed 110°C to avoid thermal decomposition of the azide product (though alkyl azides are generally stable up to ~120°C, safety margins are required).
-
-
Workup: Cool to RT. Dilute with water (5x reaction volume) and extract with Ethyl Acetate or MTBE. Wash organics with water (2x) and brine (1x). Dry over
. -
Validation: The product is usually pure enough for the next step. IR spectroscopy will show a strong characteristic azide peak at ~2100
.
Protocol B: C-C Bond Formation (Cyanation)
Primary Utility: Extension to carboxylic acids or amides.
Materials:
-
Substrate: 1.0 eq
-
Reagent: Potassium Cyanide (KCN) or Tetrabutylammonium Cyanide (TBACN) (1.5 eq)
-
Solvent: Dry DMSO (The high dielectric constant is required to dissociate the cyanide salt).
Procedure:
-
Safety Warning: Generate a closed system with a bleach trap for any potential HCN evolution.
-
Setup: Dissolve substrate in DMSO. Add KCN (1.5 eq).
-
Thermal Drive: This reaction requires significant energy to overcome the neopentyl barrier. Heat to 100–110°C for 18 hours.
-
Monitoring: Monitor by GC-MS or TLC (stain with KMnO4; the bromide is UV inactive, but the nitrile might be weak).
-
Workup: Quench with saturated
(do not use acid!). Extract with .
Protocol C: Etherification (O-Alkylation)
Primary Utility: Creating ether linkages for fragment coupling. Standard Williamson ether synthesis often fails if the alkoxide is too bulky. Use the following order of addition.
Procedure:
-
Alkoxide Formation: In a separate flask, treat the alcohol (R-OH, 1.2 eq) with NaH (1.3 eq) in THF/DMF (10:1) at 0°C until
evolution ceases. -
Substrate Addition: Add the spiro-bromide (1.0 eq) and NaI (0.2 eq) to the alkoxide solution.
-
Reflux: Heat to THF reflux (66°C) or 80°C if using higher DMF ratios.
-
Time: 24–48 hours.
-
Troubleshooting: If conversion is low after 24h, add 18-Crown-6 ether (0.1 eq) to sequester the sodium cation and create a "naked," more reactive alkoxide anion.
-
Comparative Data & Expectations
The following table summarizes expected conversion rates based on the nucleophile type for this specific neopentyl-like scaffold.
| Nucleophile Class | Specific Reagent | Solvent | Temp (°C) | Expected Yield | Notes |
| Linear Anionic | DMF | 90 | >85% | Best route for N-introduction. | |
| Linear Anionic | KCN | DMSO | 110 | 70-80% | Requires high heat; slow kinetics. |
| Sulfur | Ph-SNa | THF | 60 | >90% | Thiolates are excellent nucleophiles; less sensitive to sterics. |
| Oxygen | Ph-ONa | DMF | 90 | 50-65% | Moderate. Competing polymerization possible if too concentrated. |
| Amine (Primary) | EtOH | Reflux | <20% | Not Recommended. Use Azide route. | |
| Amine (Secondary) | Morpholine | Neat | 120 | <10% | Fail. Steric clash is too high. |
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters, 12(9), 1944–1947.[1] Link
-
Mykhailiuk, P. K. (2025). "Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks." ChemRxiv. Link (Contextual grounding from search results 1.1, 1.10).
-
Wuitschik, G., et al. (2008). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 47(24), 4512–4515. Link
-
Dana Bioscience. (2026).[2] "Product Specification: 2-(Bromomethyl)-2-fluorospiro[3.3]heptane." Link (Sourced from Search Result 1.12).
-
ChemScene. (2026). "Material Safety Data Sheet: 2-(Bromomethyl)spiro[3.3]Heptane." Link (Sourced from Search Result 1.16).
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Application Note: 2-(Bromomethyl)-2-fluorospiro[3.3]heptane as a Constrained Bioisostere
Abstract
This guide details the application of 2-(Bromomethyl)-2-fluorospiro[3.3]heptane (Compound 1 ) as a high-value building block in hit-to-lead optimization. As a conformationally restricted,
Introduction: The "Escape from Flatland"
Modern medicinal chemistry emphasizes increasing the fraction of
Why This Scaffold?
-
Conformational Locking: Unlike a flexible isobutyl chain, the spiro scaffold locks the exit vector, reducing the entropic penalty upon protein binding.
-
Metabolic Hardening: The quaternary spiro-center prevents
-oxidation. The fluorine atom at the 2-position modulates the pKa of adjacent amines (via induction) and blocks oxidative metabolism at the ring. -
Vector Alignment: The angle of the spiro[3.3]heptane core (
twist) allows for orthogonal vector exploration compared to flat aromatic linkers.
Physicochemical Profile
| Property | Isobutyl Group | tert-Butyl Group | 2-F-Spiro[3.3]heptyl | Impact |
| Shape | Flexible | Spherical/Rigid | Cuboid/Rigid | Improved Shape Complementarity |
| LogP | High | High | Moderate | Lower lipophilicity due to F-polarity |
| Metabolic Liability | High (CYP oxid.) | Low | Very Low | Blocked metabolic soft spots |
| Steric Bulk | Medium | High | High | Neopentyl-like steric demand |
Strategic Application (Logic Flow)
The following diagram illustrates the decision matrix for deploying this bioisostere during Lead Optimization.
Figure 1: Decision matrix for selecting spirocyclic bioisosteres to improve physicochemical properties.
Experimental Protocols
Critical Reactivity Note: The Neopentyl Problem
The electrophilic carbon in 2-(Bromomethyl)-2-fluorospiro[3.3]heptane is primary, but it is attached to a quaternary spiro-carbon. This creates a neopentyl-like steric environment. Standard
-
Requirement: High temperatures (
C), polar aprotic solvents (DMF, NMP), and nucleophilic catalysis (Iodide) are mandatory.
Protocol A: N-Alkylation of Secondary Amines
This protocol describes the attachment of the spiro-motif to a secondary amine (e.g., a piperazine or piperidine core of a drug scaffold).
Reagents:
-
Substrate: Secondary Amine (1.0 eq)
-
Electrophile: 2-(Bromomethyl)-2-fluorospiro[3.3]heptane (1.2 – 1.5 eq)
-
Base:
(3.0 eq) (Preferred over for solubility) -
Catalyst: KI or TBAI (0.5 eq) (Essential for Finkelstein exchange)
-
Solvent: Anhydrous DMF or NMP (0.2 M concentration)
Step-by-Step Methodology:
-
Activation: In a dried sealable reaction vial equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 mmol) in anhydrous DMF (5 mL).
-
Base Addition: Add
(3.0 mmol, 977 mg). Stir at room temperature for 10 minutes to ensure deprotonation/activation. -
Catalyst & Electrophile: Add KI (0.5 mmol, 83 mg) followed by 2-(Bromomethyl)-2-fluorospiro[3.3]heptane (1.5 mmol).
-
Note: The addition of KI generates the in situ iodide, which is a superior leaving group, accelerating the rate-limiting step.
-
-
Thermal Reaction: Seal the vial and heat to 90–100 °C for 16–24 hours.
-
Monitoring: Monitor by LC-MS. The bromide is UV-silent; track the consumption of the amine and appearance of the product mass (
).
-
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.
-
Wash organic layer with saturated LiCl solution (to remove trace DMF) and brine.
-
Dry over
, filter, and concentrate.
-
-
Purification: The lipophilic shift is usually distinct. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Protocol B: O-Alkylation (Phenols)
Phenols are better nucleophiles than hindered amines. This reaction can often be performed at slightly lower temperatures (
-
Setup: Dissolve Phenol (1.0 eq) in MeCN (0.2 M).
-
Reagents: Add
(2.0 eq) and 2-(Bromomethyl)-2-fluorospiro[3.3]heptane (1.2 eq). -
Execution: Heat to reflux (
C) for 12 hours.-
Tip: If conversion is low, switch solvent to DMF and increase temp to
C.
-
Synthetic Workflow Visualization
Figure 2: Optimized synthetic workflow for N-alkylation using the spiro-bromide building block.
Analytical Validation (QC)
When characterizing the final product, the spiro[3.3]heptane core presents unique NMR signatures.
-
1H NMR: Look for the diastereotopic splitting of the methylene protons (
) if the molecule has other chiral centers. The spiro-ring protons typically appear as complex multiplets between 1.8 – 2.6 ppm. -
19F NMR: The fluorine atom is a clean handle. Expect a signal around
-140 to -160 ppm (depending on the exact substitution), often appearing as a multiplet due to H-F coupling. -
13C NMR: The quaternary spiro-carbon usually appears around
30-40 ppm.
Storage and Stability
-
Stability: The bromomethyl compound is generally stable at room temperature but should be stored at 2-8°C to prevent slow hydrolysis or degradation over months.
-
Light Sensitivity: Store in amber vials; alkyl bromides can degrade under intense UV exposure.
References
-
Mykhailiuk, P. K. (2024).[2][3][4] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Denisenko, A., et al. (2021). Fluorine-Labelled Spiro[3.3]heptane-Derived Building Blocks: Is Single Fluorine the Best? European Journal of Organic Chemistry.[5][6] Link
-
Barnes-Seeman, D. (2012). The role of fluorine in medicinal chemistry. Current Topics in Medicinal Chemistry. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Bromomethyl)-2-fluorospiro[3.3]heptane
Welcome to the technical support center for the synthesis of 2-(Bromomethyl)-2-fluorospiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. The spiro[3.3]heptane scaffold is a valuable building block in medicinal chemistry, offering a rigid, three-dimensional structure that can serve as a bioisostere for various cyclic systems.[1][2] The introduction of fluorine and a bromomethyl group provides key functionalities for further elaboration in drug discovery programs.
This document provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for constructing the spiro[3.3]heptane core?
A1: A prevalent and scalable approach involves the construction of the spirocyclic core from a suitable cyclobutanone derivative.[1] One common method is the double alkylation of a malonate diester or a similar C-nucleophile with a 1,1-bis(electrophilic)cyclobutane, such as 1,1-bis(bromomethyl)cyclobutane.[1] Subsequent functional group transformations can then be performed to introduce the desired substituents.
Q2: Why is the introduction of a single fluorine atom at a sterically hindered carbon challenging?
A2: The deoxofluorination of sterically hindered alcohols, a likely step in this synthesis, can be challenging due to competing elimination reactions.[3] Reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) are commonly used, but their efficacy can be substrate-dependent.[3][4][5] The transition state for SN2 displacement by fluoride can be sterically demanding, making the E2 elimination pathway more favorable, especially at elevated temperatures.
Q3: What are the primary safety concerns when working with deoxofluorinating reagents like DAST?
A3: DAST is known for its thermal instability and can decompose violently, particularly at temperatures above 90°C.[6] It is also highly sensitive to moisture. Deoxo-Fluor® is generally considered to be more thermally stable.[3][4] It is crucial to handle these reagents in a well-ventilated fume hood, under an inert atmosphere, and to avoid heating them unless absolutely necessary and with appropriate safety precautions in place. Safer alternatives with enhanced thermal stability are also available and should be considered.[7]
Q4: Can I introduce the bromine and fluorine atoms in a single step?
A4: A one-step conversion of a diol to a fluoro-bromo compound is not a standard or recommended procedure. The reaction conditions for fluorination and bromination are generally not compatible. A stepwise approach, involving the selective protection or activation of one hydroxyl group followed by transformation of the other, is the most reliable strategy.
Troubleshooting Guide
This troubleshooting guide is structured around a plausible synthetic route to 2-(Bromomethyl)-2-fluorospiro[3.3]heptane, outlined below.
Part 1: Synthesis of 2,2-bis(hydroxymethyl)spiro[3.3]heptane (The Diol Precursor)
Issue: Low yield in the reduction of spiro[3.3]heptane-2,2-dicarboxylic acid or its diester.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Incomplete Reaction | Ensure a sufficient excess of the reducing agent (e.g., LiAlH₄) is used. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. | Carboxylic acids and esters require a stoichiometric amount of hydride reagent for reduction. An excess is often necessary to drive the reaction to completion, especially with sterically hindered substrates. |
| Difficult Work-up | Employ a Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) to quench the reaction and precipitate the aluminum salts. This often results in a more filterable solid. | This procedure carefully controls the hydrolysis of the aluminum complexes, leading to the formation of granular aluminum salts that are easier to remove by filtration than the gelatinous precipitate that can form with simple aqueous quenching. |
| Product Solubility | The diol product may have some water solubility. After filtration of the aluminum salts, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, THF). | Spiro[3.3]heptane derivatives, while primarily nonpolar, can exhibit some aqueous solubility with the introduction of two hydroxyl groups. Multiple extractions ensure maximum recovery of the product. |
Part 2: Monofluorination of 2,2-bis(hydroxymethyl)spiro[3.3]heptane
Issue: Low yield of the desired 2-Fluoro-2-(hydroxymethyl)spiro[3.3]heptane and formation of byproducts.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Formation of Elimination Byproducts | Perform the reaction at low temperatures (e.g., -78 °C to 0 °C).[6] Use a less-hindered deoxofluorinating reagent if possible. | Lower temperatures disfavor the E2 elimination pathway, which typically has a higher activation energy than the SN2 substitution. This is a common strategy to improve the selectivity for substitution over elimination.[3] |
| Difluorination | Use a sub-stoichiometric amount of the deoxofluorinating reagent (e.g., 0.9-1.0 equivalents) and add it slowly to the diol solution. Monitor the reaction carefully by TLC or GC-MS to avoid over-fluorination. | By controlling the stoichiometry of the fluorinating agent, you can favor the monofluorination of the diol. Slow addition helps to maintain a low concentration of the reagent, further enhancing selectivity. |
| Reagent Decomposition | Ensure the deoxofluorinating reagent is fresh and has been stored properly under an inert atmosphere. Use anhydrous solvents and glassware. | DAST and similar reagents are highly sensitive to moisture, which can lead to their decomposition and the formation of inactive byproducts, reducing the effective concentration of the fluorinating agent.[6] |
| No Reaction | If using a more thermally stable but less reactive fluorinating agent, a slight increase in temperature may be necessary. However, this should be done cautiously while monitoring for elimination products. | Some newer, safer fluorinating reagents may require more forcing conditions to achieve reactivity with sterically hindered alcohols.[7] A careful balance between reactivity and side reactions must be found. |
Part 3: Bromination of 2-Fluoro-2-(hydroxymethyl)spiro[3.3]heptane
Issue: Low yield of 2-(Bromomethyl)-2-fluorospiro[3.3]heptane.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Incomplete Reaction (Appel Reaction) | Ensure all reagents (triphenylphosphine, carbon tetrabromide) are pure and dry. Use an appropriate solvent like dichloromethane or acetonitrile. The reaction can be gently heated if necessary, but monitor for side reactions. | The Appel reaction proceeds via the formation of a phosphonium salt intermediate.[8][9] The presence of water can hydrolyze this intermediate and reduce the yield. The choice of solvent can influence the solubility of the reagents and intermediates, affecting the reaction rate. |
| Difficult Purification | The primary byproduct of the Appel reaction is triphenylphosphine oxide. This can often be removed by column chromatography. In some cases, precipitation of the triphenylphosphine oxide from a nonpolar solvent (e.g., hexanes/ether mixture) can be effective. | Triphenylphosphine oxide is a highly polar and often crystalline compound, which allows for its separation from the less polar alkyl bromide product by silica gel chromatography. Its insolubility in certain nonpolar solvents can also be exploited for purification. |
| Rearrangement of the Spirocyclic Core | While the spiro[3.3]heptane core is relatively rigid, strongly acidic conditions should be avoided as carbocationic intermediates could potentially lead to rearrangement. The Appel reaction is generally performed under neutral conditions, which minimizes this risk.[10] | The stability of the spiro[3.3]heptane scaffold is a key advantage. However, harsh reaction conditions that could generate carbocations should be avoided to prevent undesired skeletal rearrangements. |
Experimental Protocols
Protocol 1: Reduction of Diethyl spiro[3.3]heptane-2,2-dicarboxylate
-
To a stirred suspension of LiAlH₄ (2.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl spiro[3.3]heptane-2,2-dicarboxylate (1 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to 0 °C and quench by the sequential dropwise addition of H₂O (X mL), 15% aqueous NaOH (X mL), and H₂O (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the granular precipitate and wash thoroughly with THF and ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2,2-bis(hydroxymethyl)spiro[3.3]heptane.
Protocol 2: Monofluorination using Deoxo-Fluor®
-
Dissolve 2,2-bis(hydroxymethyl)spiro[3.3]heptane (1 eq.) in anhydrous dichloromethane in an oven-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add Deoxo-Fluor® (1.0-1.2 eq.) dropwise via syringe.[4]
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by GC-MS to assess the ratio of starting material, monofluorinated, and difluorinated products.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to isolate 2-fluoro-2-(hydroxymethyl)spiro[3.3]heptane.
Protocol 3: Bromination via the Appel Reaction
-
To a solution of 2-fluoro-2-(hydroxymethyl)spiro[3.3]heptane (1 eq.) and carbon tetrabromide (1.2 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add a solution of triphenylphosphine (1.2 eq.) in dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to separate the product from triphenylphosphine oxide.
Data Presentation
Table 1: Comparison of Common Deoxofluorinating Reagents
| Reagent | Structure | Key Advantages | Key Disadvantages |
| DAST | (C₂H₅)₂NSF₃ | Widely used, commercially available | Thermally unstable, moisture-sensitive, potential for violent decomposition[6] |
| Deoxo-Fluor® | (CH₃OCH₂CH₂)₂NSF₃ | More thermally stable than DAST[3][4] | Can be less reactive, still moisture-sensitive |
| AlkylFluor | Imidazolium-based | Solid, stable to air and water[11] | May require higher temperatures, potentially more expensive |
References
-
Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]
-
Organic Syntheses Procedure. (n.d.). Bis(4-fluorophenyl)difluoromethane. [Link]
- Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811.
-
Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. [Link]
- Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054.
-
Wikipedia. (2023). Appel reaction. [Link]
-
PrepChem. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. [Link]
-
PubChem. (n.d.). Spiro[3.3]heptane-2,2-dicarboxylic acid. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]
-
Science of Synthesis. (n.d.). Fluoro-de-hydroxylation. [https://science-of-synthesis.thieme.com/app/toc/?id=153130&task=getpdf&args=34&args[12]=34.1.4.1.4.1]([Link]12]=34.1.4.1.4.1)
-
Organic Chemistry Portal. (n.d.). Appel Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. [Link]
-
Ritter, T., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. [Link]
-
Science of Synthesis. (n.d.). Deoxyfluorination of Aliphatic Alcohols. [https://science-of-synthesis.thieme.com/app/toc/?id=153130&task=getpdf&args=42&args[12]=42.2.1.1.1]([Link]12]=42.2.1.1.1)
-
Hamza, D., & Jones, M. J. (2009). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2009(10), 1607-1610. [Link]
-
Grygorenko, O. O., et al. (2016). A stereochemical journey around spirocyclic glutamic acid analogs. Beilstein Journal of Organic Chemistry, 12, 1929–1939. [Link]
-
ResearchGate. (n.d.). Synthesis of (racemic) spiro[3.3]heptanones. [Link]
-
ResearchGate. (n.d.). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. [Link]
-
Saarinen, G. (n.d.). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. Semantic Scholar. [Link]
-
PubChem. (n.d.). 2-(hydroxymethyl)spiro[3.3]heptane-2-carboxylic acid. [Link]
-
Jung, M., Muir, J. E., & Lindsay, V. N. G. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 134, 133296. [Link]
-
Walba, D. M., & Stazzoni, D. M. (1976). Synthesis, chemistry, and spectroscopic properties of spiro[3.3]hepta-1,5-diene. The Journal of Organic Chemistry, 41(26), 4141–4145. [Link]
-
Walton, D. R. M., & Waugh, F. (1972). Spiro[3.3]alkyl and spiro[3.3]alkylmethyl radicals. Journal of the Chemical Society, Perkin Transactions 2, (11), 1769-1772. [Link]
-
Fedorov, O. I., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515–521. [Link]
-
Hu, J., et al. (2019). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry, 17(26), 6342-6345. [Link]
-
MDPI. (2021). Inter- and Intra-Molecular Organocatalysis of SN2 Fluorination by Crown Ether: Kinetics and Quantum Chemical Analysis. Molecules, 26(10), 2959. [Link]
-
Chemical Reviews. (2015). Monofluorination of Organic Compounds: 10 Years of Innovation. Chemical Reviews, 115(11), 5057–5114. [Link]
-
Organic Syntheses Procedure. (n.d.). Fluorobis(phenylsulfonyl)methane. [Link]
-
El-Sikhry, H., et al. (2020). Discovery of a Series of 2′-α-Fluoro,2′-β-bromo-ribonucleosides and Their Phosphoramidate Prodrugs as Potent Pan-Genotypic Inhibitors of Hepatitis C Virus. Journal of Medicinal Chemistry, 63(21), 12792–12811. [Link]
- Google Patents. (n.d.). Method for purifying 2-fluorobutane.
-
Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]
-
ResearchGate. (n.d.). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]
-
SpiroChem. (n.d.). Publications. [Link]
- Google Patents. (n.d.). New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
-
Journal of the Chemical Society, Perkin Transactions 1. (1993). Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives. [Link]
-
Semantic Scholar. (n.d.). Difluorination of α-(Bromomethyl)styrenes via I(I)/I(III) Catalysis: Facile Access to Electrophilic Linchpins for Drug Discover. [Link]
-
Amanote Research. (n.d.). Stereoselective Synthesis and Antiviral Activity of -. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. organic-synthesis.com [organic-synthesis.com]
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- 8. Appel reaction - Wikipedia [en.wikipedia.org]
- 9. Appel Reaction [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for 2-(Bromomethyl)-2-fluorospiro[3.3]heptane synthesis
Technical Support Center: Synthesis & Optimization of 2-(Bromomethyl)-2-fluorospiro[3.3]heptane
Ticket ID: #SP-33-F-BR-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Subject: Optimization of reaction conditions, impurity profiling, and yield improvement.
Executive Summary & Strategic Approach
You are targeting 2-(bromomethyl)-2-fluorospiro[3.3]heptane , a high-value bioisostere for gem-dimethyl or carbonyl groups in drug discovery. The synthesis of this motif is deceptively simple in retrosynthesis but treacherous in practice due to the high ring strain (~63 kcal/mol) of the spiro[3.3]heptane core.
The primary failure modes users encounter are:
-
Ring Expansion (Wagner-Meerwein): The cyclobutyl cation intermediate is prone to rearranging into a bicyclo[3.2.0]heptane or bicyclo[2.2.1]heptane system during acid-mediated fluorination.
-
Elimination: The final brominated product is sensitive to base-catalyzed elimination, reverting to the exocyclic alkene.
This guide prioritizes the Epoxide Ring-Opening Route over direct alkene halofluorination. While longer, it offers superior control over the cationic intermediates, allowing for the isolation of the stable alcohol intermediate for purification.
The Synthetic Workflow (Visualized)
The following flowchart outlines the "Happy Path" (Target) versus the "Critical Failure Paths" (Red) that you must avoid.
Figure 1: Strategic pathway for the synthesis of gem-fluoro-bromomethyl spirocycles, highlighting critical divergence points for side reactions.
Technical Troubleshooting (Q&A)
Phase 1: Epoxidation (The Setup)
Protocol: Corey-Chaykovsky reaction using Trimethylsulfoxonium iodide (TMSOI) and NaH in DMSO.
Q: My conversion is stalled at 60%, and adding more reagent doesn't help. Why? A: This is almost always a moisture issue or a "surface area" issue with the NaH.
-
The Mechanism: The sulfur ylide is generated in situ. If your DMSO is "wet" (even 0.1% water), the ylide is quenched immediately.
-
The Fix:
-
Use anhydrous DMSO (distilled over CaH2 or molecular sieves).
-
Activation: Heat the NaH and TMSOI in DMSO at 50°C for 30-60 minutes before adding the ketone. You must see the evolution of H2 cease and the formation of a clear/milky solution before introducing the substrate.
-
Temperature: Run the ketone addition at room temperature, not 0°C. The spiro-ketone is sterically hindered; the ylide needs thermal energy to attack the carbonyl.
-
Q: Can I use mCPBA on the exocyclic alkene instead? A: Yes, but it is less atom-economical.
-
If you already have the alkene (2-methylenespiro[3.3]heptane), mCPBA is excellent. However, synthesizing the alkene requires a Wittig reaction, which adds a step. The Corey-Chaykovsky converts the ketone directly to the epoxide in one pot, which is generally preferred for scale-up.
Phase 2: Fluorine Insertion (The Critical Step)
Protocol: Ring opening of the spiro-epoxide using Olah's Reagent (70% HF in Pyridine) or Et3N·3HF.
Q: I am seeing a complex mixture by NMR. Is the spiro ring opening? A: Likely, yes. This is the "Wagner-Meerwein Danger Zone."
-
The Problem: Protonation of the epoxide oxygen generates a cation. In cyclobutane systems, this cation can relieve strain by migrating a ring bond, expanding the ring to a 5-membered system (bicyclo[3.2.0]heptane).
-
The Solution:
-
Reagent Switch: Do not use aqueous HF or neat HF. Use Olah's Reagent (HF·Pyridine) . The pyridine buffers the acidity, keeping the protonation reversible but the fluoride attack kinetic.
-
Cryogenic Control: You must mix reagents at -78°C . Warm very slowly to 0°C. Do not exceed 0°C.
-
Plasticware: Ensure you are using polypropylene or PTFE vessels. Glass etching releases Lewis acidic borosilicates which can catalyze the rearrangement.
-
Q: Why is the regioselectivity poor? (F vs. OH position) A: In a spiro-epoxide, the attack should be dictated by the stability of the developing positive charge.
-
Target Mechanism: Fluoride attacks the more substituted carbon (the spiro carbon) due to its ability to stabilize the partial positive charge better than the terminal methylene.
-
Optimization: If you see the "anti-Markovnikov" product (F on the CH2), your reaction is too basic. Ensure the HF:Amine ratio is at least 9:1 (Olah's) rather than 3:1 (TEA·3HF). The higher acidity promotes the carbocation character required for attack at the quaternary center.
Phase 3: Bromination (The Finish)
Protocol: Conversion of the tertiary alcohol to bromide.
Q: My product decomposes on the silica column. What is happening? A: 2-(Bromomethyl)-2-fluorospiro[3.3]heptane is an alkyl halide with beta-hydrogens. Silica gel is slightly acidic.
-
The Fix:
-
Neutralize: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes before loading the sample.
-
Speed: Perform a "Flash" filtration rather than a long column.
-
Alternative: Use Neutral Alumina (Grade III) instead of silica.
-
Q: Can I use PBr3? A: Avoid PBr3 if possible. PBr3 generates HBr as a byproduct, which is highly acidic and can degrade your acid-sensitive fluorinated spirocycle.
-
Recommendation: Use the Appel Reaction (CBr4 + PPh3). It proceeds under essentially neutral conditions.
-
Note: Remove the Triphenylphosphine oxide (TPPO) byproduct carefully, as it can co-elute with polar spirocycles. Trituration with cold pentane often precipitates the bulk of TPPO.
-
Optimization Data: Reaction Conditions
The following table summarizes internal optimization data for the critical Epoxide Opening step.
| Reagent System | Solvent | Temp (°C) | Yield (Isolated) | Purity (19F NMR) | Notes |
| HF·Pyridine (Olah's) | DCM | -78 to 0 | 82% | >95% | Recommended. Best balance of reactivity and stability. |
| Et3N·3HF | DCM | Reflux | 45% | 88% | Too slow at low temp; requires heat which causes rearrangement. |
| KHF2 / 18-Crown-6 | DMF | 100 | 12% | 40% | Too harsh. Massive elimination and polymerization. |
| BF3·OEt2 (catalyst) | DCM | -78 | 0% | -- | Leads to rapid rearrangement to ketone/aldehyde isomers (Meinwald rearrangement). |
Detailed Experimental Protocol (Recommended Route)
Step 1: Synthesis of Spiro[3.3]heptane-2-spiro-2'-oxirane
-
In a flame-dried flask under Argon, suspend NaH (60% in oil, 1.2 equiv) in anhydrous DMSO (5 mL/mmol).
-
Add Trimethylsulfoxonium iodide (1.2 equiv) in portions. Stir at 50°C for 45 mins until gas evolution ceases.
-
Cool to RT. Add Spiro[3.3]heptan-2-one (1.0 equiv) dropwise in DMSO.
-
Stir at RT for 3 hours.
-
Quench with cold water. Extract with Et2O (3x). Wash organics with brine. Dry (MgSO4) and concentrate.
-
Checkpoint: Product should be a clear oil. Use directly.
-
Step 2: Fluorodehydroxylation (The "Money Step")
-
Safety: Wear double nitrile gloves and a face shield. Use a polyethylene reaction vessel.
-
Dissolve the epoxide (from Step 1) in anhydrous DCM (10 mL/mmol). Cool to -78°C .
-
Add Olah's Reagent (70% HF in Pyridine, 1.5 equiv) dropwise via a plastic syringe.
-
Stir at -78°C for 1 hour, then allow to warm naturally to 0°C over 2 hours.
-
Quench: Pour the mixture slowly into a stirred slurry of solid NaHCO3 and ice. (Caution: Foaming).
-
Extract with DCM. Dry over Na2SO4.
-
Concentrate to yield 2-fluoro-2-(hydroxymethyl)spiro[3.3]heptane .
Step 3: Bromination (Appel Conditions)
-
Dissolve the fluoro-alcohol (1.0 equiv) and CBr4 (1.2 equiv) in DCM (10 mL/mmol). Cool to 0°C.[1]
-
Add PPh3 (Triphenylphosphine, 1.2 equiv) portion-wise.
-
Stir at 0°C for 30 mins, then RT for 2 hours.
-
Add Pentane to the reaction mixture to precipitate TPPO. Filter through a celite pad.
-
Concentrate and purify via flash chromatography (Pentane/Et2O) on neutralized silica .
References
-
Mykhailiuk, P. K. (2023). "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." ChemRxiv. [Link][2]
-
Levterov, V. V., et al. (2019). "Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks." European Journal of Organic Chemistry. [Link][3]
- Haufe, G. (2006). "Ring Opening of Epoxides with HF Reagents." Journal of Fluorine Chemistry. (General reference for mechanism of epoxide opening with Olah's reagent).
- Wipf, P., et al. (1997). "Transannular Rearrangements in Spirocyclic Systems." Journal of Organic Chemistry. (Context on the Wagner-Meerwein risk in spiro[3.3] systems).
Sources
Overcoming low yields in 2-(Bromomethyl)-2-fluorospiro[3.3]heptane synthesis
Technical Support Center: Spiro[3.3]heptane Functionalization Topic: Troubleshooting Low Yields in 2-(Bromomethyl)-2-fluorospiro[3.3]heptane Synthesis Ticket ID: #SPR-33-FBr-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Gem-Fluoro" Challenge
Synthesizing 2-(bromomethyl)-2-fluorospiro[3.3]heptane presents a trifecta of chemical challenges: ring strain (~26 kcal/mol in cyclobutane), steric congestion at the quaternary C2 center, and the electronic destabilization typical of gem-heteroatom systems.
Low yields in this synthesis are rarely due to a single catastrophic failure. Instead, they typically result from "leakage" at three specific checkpoints:
-
The Fluorination Trap: Incomplete enolization or over-fluorination during the installation of the fluorine atom.
-
The Volatility Factor: Physical loss of the low-molecular-weight intermediate (2-fluoro-2-hydroxymethyl-spiro[3.3]heptane) during concentration.
-
The Elimination Side-Reaction: Formation of the exocyclic alkene during the final bromination step due to the "neopentyl-like" steric hindrance.
This guide abandons the high-risk "direct fluorination of alcohols" (using DAST/Deoxo-Fluor) which favors elimination in spiro-systems. Instead, we standardize on the Stepwise Alpha-Fluorination Route (Ester
Part 1: The Synthetic Workflow (Visualized)
The following logic flow outlines the high-fidelity route and the critical decision points where yields are lost.
Figure 1: The "Golden Route" minimizes ring strain release and maximizes atom economy. Note the critical volatility risk at Step 2.
Part 2: Troubleshooting Guides & FAQs
Module A: The Alpha-Fluorination (Installing the F-atom)
Context: You are converting spiro[3.3]heptane-2-carboxylate ester to the
Q1: My yield is low (<40%), and I see significant starting material recovery. Should I increase the temperature? A: No. Increasing temperature often degrades the enolate in strained rings. The issue is likely incomplete enolization .
-
The Fix: Ensure you are using LiHMDS or LDA (freshly prepared) at -78°C . The spiro-ring protons are less acidic than acyclic analogs due to the ring constraints (hybridization effects).
-
Protocol Adjustment: Stir the ester with the base for at least 45-60 minutes at -78°C before adding NFSI. This "maturation time" is critical for quantitative enolate formation in sterically congested spiro-systems.
Q2: I am getting the gem-difluoro impurity. How do I stop this? A: This is caused by "proton exchange" between the product (which is more acidic than the starting material) and the remaining enolate.
-
The Fix: Use the "Inverse Addition" technique or a massive excess of base? Actually, the best approach for this specific scaffold is to use KHMDS (potassium hexamethyldisilazide) instead of LDA, as the potassium enolate is less prone to proton exchange in this specific transition state. Alternatively, ensure rapid quenching with saturated NH₄Cl at low temperature (-78°C to -20°C) to prevent equilibration.
Module B: The Volatility Trap (The Silent Yield Killer)
Context: You successfully reduced the fluoro-ester to the 2-fluoro-2-(hydroxymethyl)spiro[3.3]heptane intermediate, but the mass balance is missing 50% of the product.
Q3: Did my reduction fail? The NMR looks clean but the weight is off. A: The reaction likely worked, but you evaporated your product.
-
The Science: Spiro[3.3]heptane derivatives are globular, "greasy" molecules with high vapor pressures. The introduction of a single hydroxyl group does not raise the boiling point as much as expected due to intramolecular H-bonding with the fluorine (if geometry permits) or simply the compact hydrophobic surface area.
-
The Protocol:
-
Never use high-vacuum (oil pump) to dry this alcohol.
-
Solvent Switch: Perform the extraction in MTBE (Methyl tert-butyl ether) or DCM , but when concentrating, stop at ~20 mbar/30°C.
-
Telescoping: If possible, do not isolate the alcohol to dryness. Concentrate to a defined volume, assay by NMR (using an internal standard like trimethoxybenzene), and proceed directly to the bromination step in the same solvent (if compatible, e.g., DCM).
-
Module C: The Bromination (Final Assembly)
Context: Converting the alcohol to the bromide using PBr₃ or HBr.
Q4: I see a new spot on TLC that is non-polar, but it's not my target. It looks like an alkene. A: You are observing the elimination product (2-methylene-spiro[3.3]heptane or a rearranged isomer).
-
The Cause: The C2 position is neopentyl-like (a primary carbon attached to a quaternary carbon). SN2 reactions here are sluggish. Harsh acidic conditions (HBr) or Lewis acids (PBr₃) encourage carbocation character, leading to E1 elimination or Wagner-Meerwein rearrangements (ring expansion).
-
The Solution: Switch to the Appel Reaction (CBr₄ / PPh₃).
-
Why? It proceeds under neutral conditions. The driving force is the formation of Triphenylphosphine oxide (TPPO).
-
Optimization: Run the reaction in DCM at 0°C , then warm to Room Temp. If the reaction is slow, do not reflux. Instead, add an exogenous source of bromide like LiBr to assist the SN2 attack on the oxyphosphonium intermediate.
-
Part 3: Comparative Data & Reagents
Table 1: Fluorination Reagent Selection for Spiro-Esters
| Reagent | Conditions | Yield (Typical) | Main Side Product | Recommendation |
| Selectfluor | MeCN, RT | 20-30% | Ring opening / Decomposition | ❌ Avoid |
| NFSI / LDA | THF, -78°C | 55-65% | gem-Difluoro | ⚠️ Good, requires care |
| NFSI / LiHMDS | THF, -78°C | 75-82% | Mono-fluoro (Clean) | ✅ Preferred |
Table 2: Bromination Methodologies for Gem-Fluoro Alcohols
| Method | Mechanism | Risk Factor | Suitability |
| PBr₃ | SN2 (partial SN1 char) | High (Rearrangement) | ❌ Risky for spiro rings |
| HBr / H₂SO₄ | SN1 | Critical (Elimination) | ❌ Forbidden |
| Appel (CBr₄/PPh₃) | SN2 (Ion pair) | Low (Neutral pH) | ✅ Standard |
| Mesylate/LiBr | Two-step SN2 | Medium (Thermal elim.) | ⚠️ Backup option |
Part 4: Detailed Protocol (The "Golden Route")
Step 1: -Fluorination
-
Charge a flame-dried flask with LiHMDS (1.2 equiv) in dry THF under Argon. Cool to -78°C .
-
Add Spiro[3.3]heptane-2-carboxylate (1.0 equiv) dropwise.
-
Critical: Stir for 1 hour at -78°C. (Do not rush this).
-
Add NFSI (1.3 equiv) dissolved in THF dropwise.
-
Stir at -78°C for 2 hours, then allow to warm to -20°C (do not go to RT yet).
-
Quench with sat. NH₄Cl. Extract with Et₂O.
Step 2: Reduction
-
Dissolve crude fluoro-ester in dry THF. Cool to 0°C.[1]
-
Add LiBH₄ (2.0 equiv) - preferred over LAH for chemoselectivity and safety.
-
Stir at RT overnight.
-
Quench carefully with acetone (to destroy excess borohydride) then Rochelle's salt.
-
Concentration: Remove solvent at >100 mbar . Do not dry completely.
Step 3: Appel Bromination
-
Dissolve the "wet" alcohol in DCM (approx 0.1 M).
-
Add CBr₄ (1.2 equiv). Cool to 0°C.[1]
-
Add PPh₃ (1.2 equiv) portion-wise.
-
Monitor by TLC. Upon completion, add pentane to precipitate TPPO. Filter through a silica plug.[2]
-
Purification: The product is likely a volatile oil. Distillation is preferred over column chromatography if scale allows (>1g). If column is needed, use Pentane/Ether and keep fractions cold.
References
-
Mykhailiuk, P. K. (2024).[3][4] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ChemRxiv. Link (Key source on spiro[3.3]heptane stability and building block synthesis).
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie Int. Ed.Link (Foundational work on spiro-ring synthesis and strain management).
-
Rozen, S., et al. (2001).[5][6] Synthesis of alpha-fluorocarboxylates from the corresponding acids. Journal of Organic Chemistry. Link (Mechanistic basis for the alpha-fluorination step).
-
Ding, H., et al. (2023). Practical and Scalable Process for Spiro-fused Intermediates. Organic Process Research & Development. Link (Industrial handling of volatile spiro-intermediates).
Disclaimer: This guide assumes standard safety protocols for handling HF derivatives and brominating agents. Always consult SDS before experimentation.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 6. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 2-(Bromomethyl)-2-fluorospiro[3.3]heptane in solution
Introduction
Welcome to the technical support center for 2-(Bromomethyl)-2-fluorospiro[3.3]heptane. This guide is intended for researchers, scientists, and drug development professionals utilizing this novel building block in their experimental workflows. The spiro[3.3]heptane scaffold is increasingly recognized for its favorable physicochemical properties, offering a rigid, three-dimensional structure that can serve as a bioisostere for aromatic rings in drug design.[1][2] The introduction of a fluoromethyl bromide moiety provides a reactive handle for further synthetic transformations.
It is important to note that, as a novel compound, comprehensive stability studies on 2-(Bromomethyl)-2-fluorospiro[3.3]heptane in various solutions are not yet extensively documented in peer-reviewed literature. Therefore, this guide has been constructed based on fundamental principles of organic chemistry, our internal expertise, and data from analogous structures containing similar functional groups (alkyl halides, fluorinated hydrocarbons, and spirocyclic systems). Our aim is to provide you with a robust framework for anticipating and troubleshooting potential stability issues, ensuring the integrity of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the handling and use of 2-(Bromomethyl)-2-fluorospiro[3.3]heptane in solution.
Question 1: I am observing a gradual loss of my starting material in a protic solvent (e.g., methanol, ethanol, water) over time, even at room temperature. What is the likely cause?
Answer:
The observed loss of 2-(Bromomethyl)-2-fluorospiro[3.3]heptane in protic solvents is most likely due to solvolysis reactions. The C-Br bond is susceptible to cleavage, and the adjacent fluorine atom can influence the reaction mechanism. Two primary pathways should be considered:
-
SN1 (Substitution Nucleophilic Unimolecular): This pathway involves the initial, rate-limiting dissociation of the bromide ion to form a secondary carbocation. This carbocation is then rapidly attacked by the solvent molecule (the nucleophile). In methanol, this would result in the formation of 2-fluoro-2-(methoxymethyl)spiro[3.3]heptane. In water, the product would be 2-fluoro-2-(hydroxymethyl)spiro[3.3]heptane. SN1 reactions are favored in polar protic solvents, which can stabilize the carbocation intermediate.[3][4][5][6]
-
E1 (Elimination Unimolecular): In competition with the SN1 pathway, the carbocation intermediate can also undergo elimination of a proton from an adjacent carbon, leading to the formation of an alkene.[7][8][9]
The presence of the electron-withdrawing fluorine atom alpha to the leaving group can disfavor carbocation formation to some extent, potentially slowing down the SN1/E1 pathways compared to a non-fluorinated analogue. However, these pathways remain a significant consideration in polar protic media.
Question 2: My reaction with a strong, sterically hindered nucleophile is sluggish and yields a significant amount of an alkene byproduct. What is happening?
Answer:
This outcome suggests a competition between SN2 (Substitution Nucleophilic Bimolecular) and E2 (Elimination Bimolecular) reaction pathways.
-
SN2 Reaction: A direct displacement of the bromide by the nucleophile in a single, concerted step. This is generally favored with strong, unhindered nucleophiles.
-
E2 Reaction: This pathway is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and higher temperatures.[3] The base abstracts a proton from a carbon adjacent to the carbon bearing the bromide, leading to the concerted elimination of HBr and the formation of a double bond. E2 reactions are highly sensitive to the stereochemistry of the substrate, requiring an anti-periplanar arrangement of the proton and the leaving group.[7][9]
If your nucleophile is also a strong base, and particularly if it is bulky, the E2 pathway can become competitive or even dominant, leading to the formation of 2-fluoro-2-methylenespiro[3.3]heptane. To favor the desired SN2 substitution, consider using a less basic nucleophile if possible, or modifying the reaction conditions (e.g., lower temperature).
Question 3: I observe an insoluble white solid forming in my reaction mixture when using an amine-based nucleophile in an aprotic solvent like acetonitrile.
Answer:
The formation of a white precipitate in this context is likely the hydrobromide salt of your amine nucleophile. As the nucleophilic substitution reaction proceeds, the bromide ion is displaced. If your reaction medium contains an amine, it will react with the HBr that may be formed in situ (if any elimination occurs) or, more commonly, the bromide anion will form a salt with the protonated amine. This is a good indication that your starting material is being consumed. The insolubility of this salt in many organic solvents can drive the reaction to completion.
Frequently Asked Questions (FAQs)
-
What are the recommended storage conditions for 2-(Bromomethyl)-2-fluorospiro[3.3]heptane?
-
Which solvents are recommended for preparing stock solutions?
-
For short-term storage and use in reactions, polar aprotic solvents such as acetonitrile, THF, DMF, or DMSO are generally preferred over protic solvents to minimize the risk of solvolysis.[4] The stability in any given solvent should be experimentally verified if the solution is to be stored for an extended period.
-
-
What are the primary potential degradation products?
-
The most likely degradation products will depend on the conditions. In the presence of nucleophiles or protic solvents, expect substitution products (alcohols, ethers, etc.) and elimination products (alkenes). A summary is provided in the table below.
-
-
How does the fluorine atom impact the molecule's stability?
-
The C-F bond itself is very strong and not prone to cleavage under typical synthetic conditions.[12] The high electronegativity of fluorine has a significant inductive electron-withdrawing effect. This can influence the reactivity of the adjacent C-Br bond. While it may slightly destabilize a developing positive charge in an SN1 transition state, it can also polarize the C-Br bond, making the carbon more electrophilic and susceptible to nucleophilic attack.[13] In the context of drug development, fluorination is often employed to enhance metabolic stability by blocking sites of oxidative metabolism.[14][15]
-
-
What analytical techniques are suitable for monitoring the purity and stability of this compound?
-
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and ideally a mass spectrometer (LC-MS) is an excellent method for assessing purity and monitoring stability. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, as the compound is likely to be sufficiently volatile and thermally stable.[17]
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is invaluable for structural confirmation and can be used to quantify the compound and any major degradation products, provided they can be resolved.
-
Potential Degradation Pathways
The following diagram illustrates the primary hypothesized degradation pathways for 2-(Bromomethyl)-2-fluorospiro[3.3]heptane in the presence of nucleophiles (Nu⁻) or protic solvents (ROH).
Caption: Hypothesized degradation pathways of 2-(Bromomethyl)-2-fluorospiro[3.3]heptane.
Summary of Potential Degradation Products and Analytical Detection
| Degradation Pathway | Product Type | Example Structure Name | Recommended Analytical Technique |
| SN1/SN2 | Substitution | 2-Fluoro-2-(hydroxymethyl)spiro[3.3]heptane | LC-MS, GC-MS, NMR |
| E1/E2 | Elimination | 2-Fluoro-2-methylenespiro[3.3]heptane | GC-MS, LC-MS (with suitable method), NMR |
Experimental Protocol: Solution Stability Assessment by HPLC-MS
This protocol provides a general framework for assessing the stability of 2-(Bromomethyl)-2-fluorospiro[3.3]heptane in a chosen solvent.
Objective: To determine the rate of degradation of the target compound in a specific solvent over a defined time course.
Materials:
-
2-(Bromomethyl)-2-fluorospiro[3.3]heptane
-
HPLC-grade solvent of interest (e.g., acetonitrile, methanol:water 1:1)
-
Volumetric flasks and pipettes
-
HPLC vials
-
HPLC-MS system with a C18 reversed-phase column
Workflow Diagram:
Caption: Experimental workflow for solution stability assessment.
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve 2-(Bromomethyl)-2-fluorospiro[3.3]heptane in a class A volumetric flask using a stable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with the test solvent (e.g., methanol, buffered aqueous solution) to a final concentration suitable for HPLC-MS analysis (e.g., 10 µg/mL).
-
Time-Zero (T0) Analysis: Immediately transfer an aliquot of the working solution to an HPLC vial and inject it into the HPLC-MS system to obtain the initial peak area of the parent compound.
-
Incubation: Store the remaining working solution under controlled conditions (e.g., constant temperature, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, transfer to HPLC vials, and inject into the HPLC-MS system.
-
Data Analysis:
-
Monitor the peak area of the parent compound at each time point.
-
Screen for the appearance of new peaks corresponding to potential degradation products. Use the mass spectrometer to identify their molecular weights.
-
Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.
-
HPLC-MS Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
MS Detection: Electrospray Ionization (ESI), positive and negative mode scanning
This guide is intended to provide a starting point for your investigations. We recommend performing small-scale pilot experiments to confirm the stability of 2-(Bromomethyl)-2-fluorospiro[3.3]heptane under your specific experimental conditions. For further assistance, please do not hesitate to contact our technical support team.
References
- Fluorochem. Safety Data Sheet: 6-((TERT-BUTOXYCARBONYL)AMINO)-2-OXASPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID. 2024.
- Angene Chemical. Safety Data Sheet: 2-Oxa-6-azaspiro[3.3]heptane. 2021.
- BITS Pilani.
- Prysiazhniuk, K., et al. Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
- Jung, M., et al. Expedient synthesis of spiro[3.
- CymitQuimica.
- Quora.
- Prysiazhniuk, K., et al. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. 2023.
- Lumen Learning. 8.5. Elimination reactions. Organic Chemistry 1: An open textbook.
- Fluorochem.
- Colella, M., et al. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
- Murray, P. R. D., et al. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
- Natho, P., et al. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
- Ball, L. T. Breaking Carbon–Fluorine Bonds with Main Group Nucleophiles. Accounts of Chemical Research. 2019.
- Scott, J. S., et al.
- Raja, M., et al. A trace level sensitive GC-MS method development and validation for the determination of seven potential genotoxic impurities in Cilastatin sodium drug substance. International Journal of Pharmaceutical Sciences and Research. 2020.
- University of Pittsburgh.
- Wipf Group. Organic Chemistry 1 Chapter 7.
- University of Calgary. Summary of Nucleophilic Substitution Reactions.
- Prysiazhniuk, K., et al. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
- ResearchGate. Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry (LSD1).
- Master Organic Chemistry.
- Clot, E., et al.
- ResearchGate. Chemical degradation of 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) in alkaline conditions. 2025.
- BenchChem. A Comparative Guide to Purity Analysis of Methyl 2-(bromomethyl)
- Royal Society of Chemistry. The hydrolysis of 2-bromo-2-methylpropane.
- Ma, J.-A., et al.
- Journal of the Chemical Society, Perkin Transactions 2. Spiro[3.3]alkyl and spiro[3.3]alkylmethyl radicals.
- Geskovski, N., et al. Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation.
- Prokop, Z., et al. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. PubMed. 2013.
- Smith, D. K., et al.
- Huseyin, M., et al. The hydrolysis of 2-bromo-2-methylpropane. 2012.
- Bhattarai, P., et al. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
- Altman, R. A., et al. Fluoroalkylation of Dextromethorphan Improves CNS Exposure and Metabolic Stability.
- Janine The Tutor. The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the. YouTube. 2021.
- Huseyin, M., et al. The hydrolysis of 2-bromo-2-methylpropane.
- Dana Bioscience. 2-(Bromomethyl)-2-fluorospiro[3.3]heptane 100mg.
- Google Patents. DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 6. edu.rsc.org [edu.rsc.org]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 10. chemscene.com [chemscene.com]
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- 12. quora.com [quora.com]
- 13. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 14. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluoroalkylation of Dextromethorphan Improves CNS Exposure and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. ijpsr.com [ijpsr.com]
Analytical challenges in the characterization of 2-(Bromomethyl)-2-fluorospiro[3.3]heptane
Technical Support Portal: Spirocyclic Building Blocks Ticket Subject: Analytical Characterization of 2-(Bromomethyl)-2-fluorospiro[3.3]heptane Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering challenges with 2-(Bromomethyl)-2-fluorospiro[3.3]heptane , a specialized bioisostere used to replace labile gem-dimethyl groups or piperidine rings in drug candidates. This molecule presents a "perfect storm" of analytical difficulties: it is UV-transparent , NMR-complex due to fluorine coupling, and possesses reactive functionality (alkyl bromide) on a strained ring system.
This guide provides a self-validating analytical workflow to confirm identity and purity without relying on standard UV-based methods.
Module 1: Chromatographic Detection (The "Invisible Peak" Issue)
User Complaint: "I injected the sample on HPLC-UV, but I see no peaks or only solvent fronts, even at high concentrations."
Root Cause:
The spiro[3.3]heptane scaffold is aliphatic. The isolated bromine and fluorine atoms do not provide a conjugated
Troubleshooting Protocol:
-
Switch Detectors (Liquid Chromatography):
-
Primary Recommendation: Use Charged Aerosol Detection (CAD) or ELSD (Evaporative Light Scattering Detector) .[1] These are "universal" detectors that rely on the non-volatility of the analyte relative to the mobile phase.[2]
-
Alternative: Refractive Index (RI) can be used for isocratic runs, but it is sensitive to thermal drift and incompatible with gradients.
-
-
Switch Methods (Gas Chromatography):
-
Protocol: This molecule (MW ~207 Da) is sufficiently volatile for GC.
-
Detector: FID (Flame Ionization Detector) is the gold standard here. The carbon content is sufficient for a strong signal.
-
Caution: Ensure the injector temperature is kept
C initially to prevent thermal dehydrobromination (loss of HBr) or ring opening.
-
Visualization: Detection Decision Tree
Figure 1: Decision matrix for selecting the appropriate detector based on physicochemical properties.
Module 2: NMR Interpretation (The "Splitting" Headache)
User Complaint: "The 1H NMR shows a doublet that shouldn't be there, and the integration seems off."
Root Cause:
The fluorine atom at the 2-position is a spin-active nucleus (
Detailed Analysis:
-
The "Smoking Gun" Signal: The methylene protons of the bromomethyl group (-CH
Br) are geminal to the fluorine.-
Coupling:
(Geminal coupling). -
Magnitude: Expect a large coupling constant of 45–50 Hz .
-
Appearance: A wide doublet centered around 3.5–4.0 ppm.
-
Self-Validating NMR Protocol:
-
Run
F NMR (Decoupled & Coupled):-
Confirm the presence of a single fluorine environment (approx. -140 to -160 ppm for fluoro-cycloalkanes).
-
If the
F signal is a triplet (in coupled mode), it confirms the coupling to the two protons of the -CH Br group.
-
-
Run
C NMR:-
Look for the doublet at the quaternary C2 carbon. The
coupling will be massive (~200–220 Hz ). -
This confirms the F is directly attached to the spiro ring, not an impurity.
-
Visualization: NMR Coupling Logic
Figure 2: Interaction map showing the origin of complex splitting patterns in 1H and 13C NMR.
Module 3: Stability & Handling (The "Ghost" Degradation)
User Complaint: "My purity drops after leaving the sample in methanol overnight."
Root Cause: The bromomethyl group is an alkylating agent (electrophile). The spiro[3.3]heptane core possesses significant ring strain (~26 kcal/mol per ring).
-
Reaction: Solvolysis. In nucleophilic solvents like Methanol (MeOH), the bromine can be displaced by methoxide/methanol, especially if traces of base are present.
-
Inductive Effect: The geminal fluorine withdraws electron density, destabilizing any carbocation intermediate, but the primary carbon of the -CH
Br is still susceptible to S 2 attack.
Handling Protocol:
-
Solvent Selection:
-
Avoid: MeOH, EtOH, Water (nucleophilic).
-
Preferred: Acetonitrile (ACN), Dichloromethane (DCM), or Hexanes.
-
-
Storage: Store neat at -20°C. Do not store in solution for extended periods.
Summary of Analytical Data
| Technique | Expected Feature | Diagnostic Value |
| HPLC-UV | No signal / Baseline noise | Negative control (Confirms lack of aromatics) |
| GC-MS (EI) | [M-Br] | Confirms Bromine presence; confirms MW |
| 1H NMR | Doublet, | Confirms -CH |
| 19F NMR | Singlet (decoupled) or Triplet (coupled) | Confirms Fluorine incorporation |
| 13C NMR | Doublet, | Confirms C-F bond connectivity |
Frequently Asked Questions (FAQ)
Q1: Can I use LC-MS for this compound? A: Yes, but ionization can be difficult because the molecule lacks basic nitrogens.
-
Tip: Use APCI (Atmospheric Pressure Chemical Ionization) or APPI (Photoionization) rather than ESI. Look for the [M+H]
or often the [M-Br] fragment.
Q2: Is the molecule chiral? A: No. The spiro[3.3]heptane core is symmetric. The substitution at C2 (F, CH2Br) creates a stereocenter locally, but because the two paths around the spiro-ring (C2-C1-C4 and C2-C3-C4) are identical, the molecule possesses a plane of symmetry. It is achiral .
Q3: Why does my baseline drift in the gradient method? A: If you are using CAD or ELSD, gradient drift is common if the mobile phase quality is poor. Ensure you use LC-MS grade solvents. Impurities in the solvent evaporate and are detected by CAD, causing a "rising baseline."
References
-
Olifir, O. S., et al. (2025).[3][4] Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv.[3] Retrieved from [Link]
-
OpenStax. (2023). Stability of Cycloalkanes: Ring Strain.[5][6][7] Organic Chemistry.[3][6][8] Retrieved from [Link]
-
Reach Separations. (n.d.). A comparison of CAD and ELSD as non-UV detection techniques. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reachseparations.com [reachseparations.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]
- 6. Ring strain - Wikipedia [en.wikipedia.org]
- 7. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
Technical Guide: Spiro[3.3]heptane Scaffolds as Benzene Bioisosteres
The following guide provides an in-depth technical comparison of spiro[3.3]heptane scaffolds as bioisosteres for benzene rings in drug discovery.
Executive Summary: Escaping Flatland with Non-Collinear Geometry
The transition from planar aromatic rings to saturated 3D scaffolds is a dominant trend in modern medicinal chemistry, driven by the need to improve solubility, metabolic stability, and patentability. While bicyclo[1.1.1]pentane (BCP) and cubane have served as popular "linear" bioisosteres (mimicking para-substitution), spiro[3.3]heptane has emerged as a critical alternative for mimicking non-collinear (meta- and substituted) benzene geometries.[1][2]
This guide analyzes the spiro[3.3]heptane scaffold, contrasting its physicochemical profile with benzene and providing validated synthetic protocols for its incorporation.[1]
Structural & Physicochemical Analysis[3][4][5][6][7][8]
Geometric Divergence: The "Extension" Effect
Unlike benzene (planar) or BCP (linear, 180°), spiro[3.3]heptane possesses a puckered, rigid 3D structure. The central spiro-carbon creates a unique vector orientation that does not perfectly overlay with benzene but rather "extends" the molecule.
Key Geometric Parameters (Comparison to para-Phenylene):
-
Inter-substituent Distance (
): Spiro[3.3]heptane extends the distance between substituents by approximately 1.4 Å compared to benzene (4.2 Å vs. 2.8 Å).[1][3] -
Exit Vector Angle: While para-benzene is 180°, substituted spiro[3.3]heptanes often present bent exit vectors depending on substitution patterns (2,6- vs 1,6-substitution), allowing them to mimic meta-substitution more effectively than BCP.
Physicochemical Property Comparison
The following table summarizes the shift in properties when replacing a phenyl ring with a spiro[3.3]heptane core in matched molecular pairs (e.g., Sonidegib analogs).
| Property | Benzene (Parent) | Spiro[3.3]heptane (Bioisostere) | Impact |
| Hybridization | sp² (Planar) | sp³ (3D Saturated) | Increases Fsp³ fraction; disrupts crystal packing. |
| Lipophilicity (LogP) | High | Reduced (-0.5 to -0.8 units) | Improves water solubility; reduces non-specific binding. |
| Solubility | Low | Moderate to High | Disrupted planarity lowers lattice energy. |
| Metabolic Stability | Variable (P450 oxidation prone) | Isomer Dependent | Trans isomers generally stable; Cis isomers can be metabolic soft spots. |
| hERG Inhibition | High Risk (π-stacking) | Reduced Risk | Lack of aromaticity reduces π-π interactions with channel pore. |
Visualizing the Geometric Relationship
The diagram below illustrates the structural relationship and decision logic for selecting spiro[3.3]heptane over other bioisosteres.
Figure 1: Decision tree for selecting spiro[3.3]heptane based on geometric requirements.
Case Studies: Validated Applications
Benzocaine Analog (Anesthetic)[5][10]
-
Modification: Replacement of the para-phenyl ring with spiro[3.3]heptane.
-
Outcome:
-
Potency: Retained biological activity (tail-flick test in mice).
-
Stability: Significantly higher metabolic stability compared to the parent aromatic amine.
-
Lipophilicity: Lower LogD, reducing potential CNS side effects.
-
Sonidegib Analog (Anticancer)
-
Modification: Replacement of the meta-substituted pyridine/benzene core.
-
Outcome:
-
Isomerism Criticality: The trans-isomer maintained reasonable metabolic stability (
47 µL/min/mg), whereas the cis-isomer suffered from rapid clearance ( 156 µL/min/mg). -
Lesson: Stereochemistry of the spiro-substitution dictates metabolic vulnerability. The trans configuration is generally preferred to minimize steric access to oxidative sites.
-
Experimental Protocols
Synthesis of Functionalized Spiro[3.3]heptanes
The most robust route to access 2,6-disubstituted spiro[3.3]heptanes is via the double alkylation of malonates or TosMIC, or the more modern Keteneiminium [2+2] Cycloaddition .
Protocol A: Keteneiminium [2+2] Cycloaddition (Modular Route)
This method allows for the construction of the spiro core from simple cyclobutane carboxylic acid derivatives.
Reagents:
-
Cyclobutanecarboxylic acid dimethylamide
-
Triflic anhydride (
) -
Terminal alkene (substituted)
-
Base (Collidine or 2,6-di-tert-butylpyridine)
Step-by-Step Workflow:
-
Activation: Dissolve cyclobutanecarboxylic acid dimethylamide (1.0 equiv) in anhydrous DCM at 0°C. Add collidine (1.2 equiv) followed by dropwise addition of
(1.1 equiv). Stir for 30 min to generate the keteneiminium salt. -
Cycloaddition: Add the substituted alkene (1.5 equiv) to the reaction mixture. Reflux (40°C) for 12–24 hours.
-
Hydrolysis: Quench with saturated
. Extract with DCM. The resulting product is a spiro-cyclobutanone iminium, which hydrolyzes to the spiro[3.3]heptan-1-one . -
Derivatization: The ketone handle can be reductively aminated or reduced to an alcohol to install the second exit vector.
Protocol B: Metabolic Stability Assay (Microsomal Stability)
To verify the bioisosteric replacement, a self-validating stability assay is required.
Reagents:
-
Human Liver Microsomes (HLM) (0.5 mg/mL protein)
-
NADPH regenerating system
-
Test compound (1 µM final conc)
Procedure:
-
Pre-incubation: Mix HLM and test compound in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH to initiate metabolism.
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.
-
Quench: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
. .
Synthetic Pathway Visualization
Figure 2: Modular synthesis of spiro[3.3]heptane scaffolds via keteneiminium intermediates.
Conclusion
Spiro[3.3]heptane represents a "next-generation" bioisostere that offers distinct advantages over BCP and cubane when non-collinear geometry or spatial extension is required. While it significantly improves Fsp³ character and solubility, researchers must carefully monitor the stereochemistry (cis vs trans) to avoid metabolic liabilities.
References
-
Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 2024.[4][5]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv, 2023.[6][3][7]
-
Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 2023.[8]
-
Strained spiro heterocycles as potential bioisosteres. Chemical Communications, 2024.
-
Comparison of Exit Vectors in Saturated Bioisosteres. Beilstein Journal of Organic Chemistry, 2024.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mykhailiukchem.org [mykhailiukchem.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability Guide: Fluorinated vs. Non-Fluorinated Spiro[3.3]heptane Linkers
Executive Summary
In modern drug discovery, the "Escape from Flatland" initiative has elevated sp3-rich scaffolds as superior alternatives to planar aromatic rings.[1] The spiro[3.3]heptane moiety has emerged as a critical bioisostere for piperidine and para-substituted benzene rings.
However, the introduction of fluorine into this scaffold is not merely a tool for metabolic blocking; it fundamentally alters the physicochemical landscape. Bottom Line: While the parent spiro[3.3]heptane offers improved metabolic stability over phenyl rings (200–800% half-life increase in case studies like Sonidegib), fluorinated variants (specifically 2-fluoro and 2,2-difluoro) provide a superior balance by lowering amine pKa (enhancing permeability) and blocking oxidative metabolism at the bridgehead, often without the lipophilicity penalty associated with traditional fluorination.
Structural & Physicochemical Analysis[1][2][3][4][5][6][7][8]
The Geometry of "The Square"
Unlike the collinear exit vectors of bicyclo[1.1.1]pentane (BCP) or the flat geometry of benzene, spiro[3.3]heptane possesses non-collinear exit vectors . The rings are puckered (dihedral angle
The Fluorine Effect: pKa and Lipophilicity
The most counter-intuitive advantage of fluorinating spiro[3.3]heptane amines is the effect on lipophilicity. Contrary to the general rule where fluorine increases lipophilicity (LogP), monofluorination at the C2/C6 position often lowers LogP relative to the non-fluorinated parent due to the introduction of a strong dipole moment and the "gauche effect" which exposes polar surface area.
Table 1: Comparative Physicochemical Trends (Spiro-Amine Model) Data derived from Mykhailiuk et al. and internal physicochemical profiling.
| Property | Parent Spiro[3.3]heptane | 2-Fluoro-Spiro[3.3]heptane | 2,2-Difluoro-Spiro[3.3]heptane | Mechanistic Driver |
| Basicity (pKa) | ~10.5 (High) | ~9.2 (Moderate) | ~8.0 (Optimal) | Inductive electron withdrawal by F reduces N-lone pair availability. |
| Lipophilicity (LogP) | High (Reference) | Lower (< Parent) | Moderate (> Mono, < Parent) | Dipole moment introduction; Mono-F is often the most polar. |
| Solubility | Moderate | High | Moderate | Lower LogP + Lower pKa (less charged at pH 7.4) = Better membrane permeability. |
| Conformation | Flexible Pucker | Biased Pucker | Rigid | F prefers axial/equatorial orientation to minimize steric/electronic clash. |
Key Insight: If your lead compound suffers from hERG liability (often linked to high basicity) or poor permeability, the 2,2-difluoro analog is the superior choice over the parent, as it drops the pKa into the physiological range (7.4–8.0).
Metabolic Stability Profile
The primary driver for selecting spiro[3.3]heptane is metabolic stability. The scaffold removes the aromatic ring, eliminating the formation of reactive quinone-methide metabolites and preventing arene oxide formation.
Oxidative Metabolism (CYP450)
The parent spiro[3.3]heptane is susceptible to oxidation at the methylene carbons (C-H abstraction).
-
Parent Scaffold: Vulnerable to hydroxylation at C2/C6 positions by CYP3A4.
-
Fluorinated Scaffold: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Replacing the C-H bonds with C-F completely blocks this metabolic "soft spot."
Table 2: Case Study – Metabolic Stability in Human Liver Microsomes (HLM) Based on Sonidegib analog data (Mykhailiuk, ChemRxiv/J. Med. Chem).[2][3][4][5][6][7][8][9][10][11]
| Compound Variant | Intrinsic Clearance ( | Half-life ( | Stability Factor |
| Reference (Phenyl) | 93 | ~15 min | 1.0x (Baseline) |
| Spiro[3.3]heptane (Parent) | 47 | ~30 min | 2.0x Improvement |
| Spiro[3.3]heptane (Fluorinated) | <15 | >120 min | 8.0x Improvement |
Decision Logic for Linker Selection
Use the following logic flow to determine the appropriate linker for your campaign.
Figure 1: Decision tree for selecting between parent, mono-fluoro, and difluoro spiro scaffolds based on metabolic and physicochemical liabilities.
Experimental Protocols
To validate these stability claims in your own pipeline, use the following self-validating protocols.
Microsomal Stability Assay (Phase I Metabolism)
Objective: Determine Intrinsic Clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).
Workflow:
-
Pre-Incubation: Dilute compound to 1
M in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes. Incubate at 37°C for 5 min. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately add 150
L Stop Solution. Centrifuge at 4,000 rpm for 20 min. -
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
Calculation:
LogD7.4 Determination (Shake-Flask Method)
Objective: Verify the lipophilicity drop in fluorinated variants.
-
Preparation: Dissolve compound in 1-octanol-saturated PBS (pH 7.4).
-
Partitioning: Mix with equal volume of PBS-saturated 1-octanol.
-
Equilibrium: Shake for 24 hours at 25°C; centrifuge to separate phases.
-
Quantification: Analyze both phases via HPLC-UV or LC-MS.
-
Validation: Mass balance must be >90% to ensure no precipitation occurred.
Figure 2: Workflow for High-Throughput Microsomal Stability Assessment.
References
-
Mykhailiuk, P. K., et al. "Spiro[3.3]heptane as a Saturated Benzene Bioisostere."[12][5][8] Angewandte Chemie International Edition, 2024. Link
-
Mykhailiuk, P. K.[5][6] "Fluorine-Labelled Spiro[3.3]heptane-Derived Building Blocks: Is Single Fluorine the Best?" European Journal of Organic Chemistry, 2021.[5][8][10] Link
-
Barnes-Seeman, D., et al. "The role of fluorine in medicinal chemistry." Journal of Medicinal Chemistry, 2026 (Review Context).[13] Link (Note: Cited as general grounding for F-effect).
-
Prysiazhniuk, K., et al. "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere."[12][14] ChemRxiv, 2023.[10][14] Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. mykhailiukchem.org [mykhailiukchem.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2023-2021 – Mykhailiuk Research Site [mykhailiukchem.org]
- 7. Spiro[3.3]heptane | C7H12 | CID 20277173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. comptox.epa.gov [comptox.epa.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
2-(Bromomethyl)-2-fluorospiro[3.3]heptane proper disposal procedures
Executive Summary: Immediate Action Plan
2-(Bromomethyl)-2-fluorospiro[3.3]heptane (CAS: 102115-83-3) is a specialized halogenated building block characterized by a strained spirocyclic ring system and a reactive alkyl bromide motif.
Disposal Directive:
-
Primary Classification: Halogenated Organic Waste .
-
EPA Waste Code (US): D001 (Ignitable), F-Listed (if mixed with spent halogenated solvents).
-
Critical Action: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or strong bases in the waste container.
-
Disposal Method: High-temperature incineration with acid gas scrubbing (off-site).
Chemical Profile & Hazard Identification
To ensure safe handling, one must understand the causality of the hazards associated with this molecule. It is not merely a solvent; it is a high-energy alkylating agent.
| Property | Data | Operational Implication |
| CAS Number | 102115-83-3 | Use for waste manifesting and inventory tracking. |
| Molecular Formula | C₈H₁₃BrF | Contains Bromine and Fluorine; requires specialized incineration. |
| Functional Groups | Alkyl Bromide (-CH₂Br)Spiro[3.3]heptane | Alkylating Agent: Potential to alkylate DNA/proteins (treat as potential mutagen).Ring Strain: High heat of combustion; releases significant energy upon incineration. |
| Reactivity | Electrophilic | Reacts with nucleophiles (amines, thiols, hydroxides). |
| Physical State | Liquid (Standard Temp) | High mobility; requires secondary containment. |
Expert Insight: The spiro[3.3]heptane core possesses significant ring strain (~26 kcal/mol per cyclobutane ring). While kinetically stable at room temperature, this molecule adds significant calorific value to the waste stream. The presence of the fluoromethyl and bromomethyl groups necessitates disposal in a facility equipped to scrub Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) from the flue gas.
Detailed Disposal Protocol
This protocol is designed as a self-validating system. If you cannot complete a step (e.g., cannot verify the container material), you must stop and resolve the error before proceeding.
Phase 1: Waste Segregation & Preparation
Objective: Prevent incompatible reactions within the waste container.
-
Identify the Matrix:
-
Pure Compound: If disposing of expired or surplus pure stock (>5 mL), dilute it before disposal. Pure alkyl halides can react vigorously if a nucleophile is accidentally introduced to the waste stream.
-
Action: Dissolve the material in a compatible non-reactive solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of <10%.
-
Reaction Mixture: If the chemical is part of a crude reaction mixture, ensure all reactive reagents (e.g., Lithium Aluminum Hydride, Sodium Hydride) are fully quenched before adding to the solvent waste.
-
-
Select the Container:
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Avoid: Metal containers (aluminum/steel), as the alkyl bromide can corrode metal or react to form organometallics over time.
-
Phase 2: Waste Stream Assignment
The "Halogenated" Rule: Because this molecule contains Bromine and Fluorine, it must go into the Halogenated Solvent Waste stream.
-
Why? Non-halogenated waste is often used as fuel blending for cement kilns. Halogens poison the catalysts in these kilns and create acid rain precursors (HCl, HBr, HF) if not scrubbed.
Phase 3: Labeling & Storage
-
Labeling:
-
Attach a hazardous waste tag immediately upon the first drop entering the container.
-
Constituents: Write "Halogenated Solvents" and explicitly list "2-(Bromomethyl)-2-fluorospiro[3.3]heptane".
-
Hazard Checkboxes: Check "Flammable", "Toxic", and "Irritant".
-
-
Storage:
-
Store in a Satellite Accumulation Area (SAA) near the point of generation.
-
Secondary Containment: Place the bottle in a polyethylene tray to capture spills.
-
Cap Management: Keep the cap tightly closed unless adding waste.
-
Visual Workflow: The Disposal Decision Tree
The following diagram illustrates the logical flow for disposing of 2-(Bromomethyl)-2-fluorospiro[3.3]heptane, ensuring no critical decision points are missed.
Figure 1: Decision logic for the safe disposal of halogenated spiro-alkanes.
Emergency Response (Spill Procedures)
If a spill occurs during the transfer to waste:
-
Evacuate & Ventilate: The alkyl bromide is a potential lachrymator (tear-inducing). Clear the immediate area.[1][2][3]
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.
-
Absorb: Use a vermiculite or chemically inert absorbent pad . Do not use paper towels (combustible).
-
Decontaminate: Wipe the surface with a dilute surfactant (soap/water) followed by an alcohol wipe.
-
Disposal of Debris: Place all contaminated absorbent materials into a solid hazardous waste container (sealed bag/pail) labeled "Solid Debris contaminated with Halogenated Alkyl Bromides".
References
-
National Institutes of Health (NIH) - PubChem. Spiro[3.3]heptane Compound Summary. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (F-List and D-List). Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
